molecular formula C18H22N2O2S B1212485 Pyributicarb CAS No. 88678-67-5

Pyributicarb

Cat. No.: B1212485
CAS No.: 88678-67-5
M. Wt: 330.4 g/mol
InChI Key: VTRWMTJQBQJKQH-UHFFFAOYSA-N
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Description

Pyributicarb is a monothiocarbamic ester that is carbamic acid in which the oxygen of the oxo group is replaced by sulfur, the hydrogens attached to the nitrogen are replaced by methyl and 6-methoxypyridin-2-yl groups, and the hydrogen of the hydroxy group is replaced by a p-tert-butylphenyl group. It has fungicidal and herbicidal activity and is used in paddy rice and turf production. It has a role as a sterol biosynthesis inhibitor, a herbicide and an antifungal agrochemical. It is a member of pyridines, an aromatic ether and a monothiocarbamic ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(3-tert-butylphenyl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22N2O2S/c1-18(2,3)13-8-6-9-14(12-13)22-17(23)20(4)15-10-7-11-16(19-15)21-5/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRWMTJQBQJKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC(=S)N(C)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058209
Record name Pyributicarb
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88678-67-5
Record name Pyributicarb
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Record name Pyributicarb [ISO]
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Record name Pyributicarb
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Record name Carbamothioic acid, N-(6-methoxy-2-pyridinyl)-N-methyl-, O-[3-(1,1-dimethylethyl)phenyl] ester
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Record name PYRIBUTICARB
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Foundational & Exploratory

Pyributicarb's Mechanism of Action on Sterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyributicarb is a thiocarbamate fungicide that acts as a sterol biosynthesis inhibitor (SBI). Its primary mode of action is the inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi. This disruption leads to an accumulation of squalene and a depletion of ergosterol, a vital component of fungal cell membranes. The consequent alteration in membrane fluidity and function ultimately results in the cessation of fungal growth. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data from related compounds, comprehensive experimental protocols, and visual diagrams of the involved pathways and workflows.

Introduction

This compound, a monothiocarbamic ester, is recognized for its fungicidal and herbicidal properties.[1][2] From a fungicidal perspective, it is classified by the Fungicide Resistance Action Committee (FRAC) under the code 18, belonging to the G4 group, which targets squalene epoxidase in the sterol biosynthesis pathway.[3] Understanding the precise mechanism of this inhibition is crucial for the development of novel antifungal agents and for managing the potential for fungicide resistance.

Chemical Structure
  • IUPAC Name: O-(3-tert-butylphenyl) N-(6-methoxy-2-pyridinyl)-N-methylcarbamothioate[1]

  • Molecular Formula: C₁₈H₂₂N₂O₂S[1]

  • Molecular Weight: 330.45 g/mol

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary target of this compound in fungi is the enzyme squalene epoxidase (EC 1.14.99.7). This enzyme catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, the first oxygenation step in the biosynthesis of sterols and a crucial branching point for the synthesis of various triterpenoids.

In fungi, the end product of this pathway is ergosterol, an essential structural component of the cell membrane that regulates its fluidity, permeability, and the function of membrane-bound proteins. By inhibiting squalene epoxidase, this compound triggers a cascade of events detrimental to the fungal cell:

  • Accumulation of Squalene: The blockage of the metabolic pathway downstream of squalene leads to its accumulation within the fungal cell. High concentrations of squalene are believed to be toxic.

  • Depletion of Ergosterol: The lack of 2,3-oxidosqualene halts the entire downstream pathway, leading to a deficiency in ergosterol.

  • Disruption of Cell Membrane Integrity: The absence of ergosterol and the altered sterol profile severely compromise the structural and functional integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.

The inhibition of squalene epoxidase by thiocarbamates like this compound is typically non-competitive with respect to the substrate, squalene.

Quantitative Data

CompoundChemical ClassTarget EnzymeFungal SpeciesIC50 (nM)
TolciclateThiocarbamateSqualene EpoxidaseTrichophyton rubrum28.0
TolnaftateThiocarbamateSqualene EpoxidaseTrichophyton rubrum51.5

Data sourced from a study on the characterization of squalene epoxidase from Trichophyton rubrum.

Experimental Protocols

Squalene Epoxidase Activity Assay

This protocol describes a method for measuring the activity of squalene epoxidase in fungal microsomes and assessing the inhibitory effects of compounds like this compound.

Materials:

  • Fungal mycelia

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.5 M sucrose)

  • Glass beads or liquid nitrogen for cell disruption

  • Ultracentrifuge

  • Microsome resuspension buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • [¹⁴C]-Squalene (substrate)

  • NADPH

  • FAD

  • Bovine Serum Albumin (BSA)

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Microsome Preparation:

    • Harvest fungal mycelia and wash with distilled water.

    • Disrupt the cells by grinding with glass beads or in liquid nitrogen.

    • Homogenize the disrupted cells in extraction buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet with extraction buffer and resuspend in resuspension buffer.

    • Determine the protein concentration of the microsomal fraction.

  • Enzyme Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, FAD, and BSA.

    • Add a known amount of microsomal protein to the reaction mixture.

    • Add the inhibitor (this compound) at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the mixture for a short period at the optimal temperature for the enzyme.

    • Initiate the reaction by adding [¹⁴C]-squalene.

    • Incubate the reaction for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extraction and Quantification:

    • Extract the lipids, including the radiolabeled substrate and product, into the organic phase.

    • Separate the product (2,3-oxidosqualene) from the unreacted substrate (squalene) using thin-layer chromatography (TLC).

    • Scrape the TLC spots corresponding to the product and substrate into separate scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Fungal Sterol Profile Analysis by GC-MS

This protocol outlines a general method for extracting and analyzing the sterol composition of fungal cells treated with this compound to observe the accumulation of squalene and depletion of ergosterol.

Materials:

  • Fungal cultures (treated with this compound and untreated controls)

  • Saponification solution (e.g., 60% (w/v) KOH)

  • Ethanol

  • n-Heptane or hexane

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelia from liquid cultures or scrape from solid media.

    • Lyophilize the mycelia to determine the dry weight.

  • Saponification and Extraction:

    • Add the saponification solution and ethanol to the dried mycelia.

    • Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze sterol esters.

    • Allow the mixture to cool and add distilled water.

    • Extract the non-saponifiable lipids (including sterols and squalene) with n-heptane or hexane by vigorous vortexing.

    • Repeat the extraction multiple times and pool the organic phases.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., pyridine or toluene).

    • Add the derivatizing agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterols and squalene.

    • The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used for identification by comparison with a spectral library (e.g., NIST).

    • Quantify the relative amounts of squalene and ergosterol by integrating the peak areas of their corresponding chromatogram signals.

Visualizations

Signaling Pathway

Sterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxidase Squalene Epoxidase (Target Enzyme) Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation This compound This compound This compound->SqualeneEpoxidase Inhibits SqualeneEpoxidase->Oxidosqualene Catalyzes

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow

Experimental_Workflow Culture Fungal Culture (+/- this compound) Harvest Harvest & Lyophilize Mycelia Culture->Harvest Saponification Saponification Harvest->Saponification Extraction Lipid Extraction (n-Heptane) Saponification->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Data Analysis: - Squalene Accumulation - Ergosterol Depletion GCMS->Analysis

Caption: Workflow for analyzing the effect of this compound on fungal sterol profiles.

Conclusion

This compound's fungicidal activity is rooted in its specific inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the accumulation of toxic squalene and the depletion of essential ergosterol, culminating in the disruption of fungal cell membrane integrity and function. The experimental protocols provided herein offer a framework for researchers to investigate the precise molecular interactions and cellular consequences of this compound and other squalene epoxidase inhibitors. Further research into the quantitative aspects of this compound's inhibitory action and its effects on the sterol profiles of a broader range of fungal pathogens will enhance our understanding of its fungicidal properties and aid in the development of sustainable disease management strategies.

References

An In-depth Technical Guide on the Fungicidal and Herbicidal Activity of Pyributicarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyributicarb is a synthetic monothiocarbamic ester with a dual role as both a fungicide and a herbicide.[1] It is primarily utilized in agricultural settings for the control of grassy weeds in rice paddies and for disease management in turfgrass.[1][2] This technical guide provides a comprehensive overview of the fungicidal and herbicidal properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

PropertyValue
IUPAC Name O-3-tert-butylphenyl N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate
CAS Number 88678-67-5
Molecular Formula C₁₈H₂₂N₂O₂S
Molecular Weight 330.4 g/mol
Appearance White crystalline powder[3]
Water Solubility Almost insoluble

Mechanism of Action

This compound is classified as a Sterol Biosynthesis Inhibitor (SBI).[1] Its mode of action involves the disruption of the biosynthesis of sterols, which are essential components of fungal cell membranes. Specifically, this compound targets and inhibits the enzyme squalene epoxidase. This inhibition leads to a deficiency of ergosterol, a critical sterol in fungi, and an accumulation of squalene, which is toxic to the fungal cell. This disruption of the cell membrane's integrity and function ultimately results in the death of the fungus.

As a herbicide, this compound is systemic and is absorbed by the roots, leaves, and stem of the plant. It is then translocated to the active growth sites where it inhibits the elongation of both roots and aerial parts.

dot

Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Squalene_Accumulation Squalene Accumulation Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol_Deficiency Ergosterol Deficiency ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Squalene epoxide Inhibition Membrane_Disruption Cell Membrane Disruption Ergosterol_Deficiency->Membrane_Disruption Squalene_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Fungicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Prepare pure culture of target fungus (e.g., R. solani) on PDA plates. Spore_Suspension 2. Prepare a spore suspension or mycelial slurry and adjust concentration. Fungal_Culture->Spore_Suspension Serial_Dilutions 3. Prepare serial dilutions of This compound in a suitable solvent (e.g., DMSO). Spore_Suspension->Serial_Dilutions Plate_Inoculation 4. Add aliquots of this compound dilutions to molten PDA and pour into petri dishes. Serial_Dilutions->Plate_Inoculation Fungal_Inoculation 5. Inoculate the center of each plate with a standardized amount of fungal inoculum. Plate_Inoculation->Fungal_Inoculation Incubation 6. Incubate plates at an optimal temperature for fungal growth. Fungal_Inoculation->Incubation Measure_Growth 7. Measure the diameter of fungal colonies after a set incubation period. Incubation->Measure_Growth Calculate_Inhibition 8. Calculate the percentage of growth inhibition relative to a solvent-only control. Measure_Growth->Calculate_Inhibition Determine_IC50 9. Plot inhibition percentage against this compound concentration to determine the IC50 value. Calculate_Inhibition->Determine_IC50 Herbicidal_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_evaluation Evaluation Pot_Preparation 1. Fill pots with paddy soil and sow rice and weed seeds (e.g., E. oryzicola). Germination 2. Allow seeds to germinate and establish under controlled greenhouse conditions. Pot_Preparation->Germination Flooding 3. Establish a shallow flood to simulate paddy conditions. Germination->Flooding Herbicide_Application 4. Apply this compound at various rates to the water surface or as a foliar spray. Flooding->Herbicide_Application Visual_Assessment 5. Visually assess weed control and crop phytotoxicity at regular intervals. Herbicide_Application->Visual_Assessment Biomass_Measurement 6. At the end of the experiment, harvest the above-ground biomass of weeds and rice separately. Visual_Assessment->Biomass_Measurement Data_Analysis 7. Determine the fresh and dry weights and calculate the percentage of weed control and crop injury. Biomass_Measurement->Data_Analysis Determine_EC50 8. Plot the percentage of weed control against the herbicide application rate to determine the EC50 value. Data_Analysis->Determine_EC50

References

Technical Guide: Pyributicarb's Mode of Action as a Cytochrome P450 Inhibitor in Fungal Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the mode of action of pyributicarb. Initial investigation into its role as a cytochrome P450 activator found no supporting evidence. Instead, the established scientific consensus, supported by fungicide classification systems, indicates that this compound functions as a sterol biosynthesis inhibitor (SBI) . This mechanism involves the inhibition of a key fungal cytochrome P450 enzyme, not its activation. This guide will therefore detail the scientifically accepted inhibitory mechanism of action.

Executive Summary

This compound is a thiocarbamate fungicide and herbicide whose antifungal activity stems from its role as a sterol biosynthesis inhibitor.[1] It targets the fungal enzyme lanosterol 14α-demethylase, a critical cytochrome P450 enzyme (CYP51) involved in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. This guide provides a detailed overview of this mechanism, relevant experimental protocols for its study, and quantitative data from related compounds to illustrate the principles of CYP51 inhibition.

Mechanism of Action: Inhibition of Cytochrome P450 (CYP51)

The primary mode of antifungal action for this compound and other demethylase inhibitor (DMI) fungicides is the disruption of the ergosterol biosynthesis pathway.[2] This is achieved by targeting and inhibiting the activity of lanosterol 14α-demethylase (CYP51).

The Ergosterol Biosynthesis Pathway and CYP51 Inhibition:

  • Pathway Overview: The synthesis of ergosterol is a multi-step process that converts acetyl-CoA into the final sterol product. A key intermediate in this pathway is lanosterol.

  • Role of CYP51: The enzyme lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily, catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is an essential step in converting lanosterol to ergosterol.

  • Inhibition by DMIs: DMI fungicides, including the class to which this compound belongs, have a chemical structure that allows them to bind to the active site of the CYP51 enzyme. The nitrogen atom in the azole or pyrimidine ring of these fungicides coordinates with the heme iron atom in the active site of the P450 enzyme.[3] This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.

  • Cellular Consequences: The inhibition of CYP51 leads to two major downstream effects:

    • Depletion of Ergosterol: The lack of functional CYP51 halts the production of ergosterol, depriving the fungal cell of a critical membrane component.

    • Accumulation of Toxic Intermediates: The blockage of the pathway causes the accumulation of 14α-methylated sterol precursors, such as lanosterol. These abnormal sterols become incorporated into the fungal cell membrane, disrupting its structure and function, increasing permeability, and leading to the inhibition of fungal growth and, eventually, cell death.[3]

Quantitative Data: Fungicide Sensitivity and Enzyme Inhibition

While specific IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values for this compound's direct inhibition of CYP51 were not available in the reviewed literature, the following tables present representative data for other well-studied DMI fungicides. This data illustrates the potency of this class of inhibitors against various fungal pathogens and the purified CYP51 enzyme.

Table 1: In Vitro Antifungal Activity (EC50) of Select DMI Fungicides This table showcases the concentration of various DMI fungicides required to inhibit the growth of different fungal pathogens by 50%.

FungicideFungal SpeciesMean EC50 (µg/mL)
TebuconazolePyrenophora teres f. sp. teres>12.5 (Resistant Isolate)
EpoxiconazolePyrenophora teres f. sp. teres>12.5 (Resistant Isolate)
ProthioconazolePyrenophora teres f. sp. teres>12.5 (Resistant Isolate)
PropiconazoleAlternaria alternata1.135 ± 0.407
DifenoconazoleAlternaria solani~0.09

Data sourced from studies on fungicide sensitivity in various plant pathogenic fungi. Note that EC50 values can vary significantly between fungal isolates, with resistant strains showing much higher values.[4]

Table 2: In Vitro Inhibition (IC50) of Purified Fungal CYP51 by Azole Fungicides This table presents the concentration of select azole fungicides required to inhibit the activity of the purified CYP51 enzyme by 50%. These assays provide a direct measure of the inhibitor's potency against its molecular target.

InhibitorCYP51 SourceIC50 (µM)
FluconazoleCandida albicans0.4 - 0.6
ItraconazoleCandida albicans0.4 - 0.6
KetoconazoleCandida albicans0.4 - 0.6
VoriconazoleCandida albicans1.6
Prothioconazole-desthioCandida albicans1.9
TebuconazoleUstilago maydis~Equimolar to enzyme conc.

Data sourced from biochemical studies using reconstituted enzyme systems. In many cases, tight-binding inhibitors show an IC50 value that is approximately half the concentration of the enzyme used in the assay.

Experimental Protocols

The investigation of sterol biosynthesis inhibitors like this compound involves several key experimental procedures.

Protocol for Fungal Sterol Analysis by GC-MS

This protocol outlines the general steps for extracting and analyzing the sterol profile of a fungus to observe the effects of a CYP51 inhibitor.

Objective: To determine the relative amounts of ergosterol and its precursors (e.g., lanosterol) in fungal cells, with and without fungicide treatment.

Methodology:

  • Fungal Culture:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal species of interest.

    • Culture the fungus with and without a sub-lethal concentration of the test inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).

    • Harvest the fungal mycelia by filtration or centrifugation.

  • Lipid Extraction and Saponification:

    • Wash the harvested mycelia with sterile water and lyophilize or record the wet weight.

    • Add alcoholic potassium hydroxide (e.g., 20% KOH in methanol) to the mycelia.

    • Heat the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the sterols.

  • Non-Saponifiable Lipid Extraction:

    • Allow the mixture to cool.

    • Extract the non-saponifiable lipids (containing the sterols) by adding an organic solvent such as n-heptane or hexane, followed by vigorous vortexing.

    • Centrifuge to separate the phases and carefully collect the upper organic layer.

    • Repeat the extraction process 2-3 times to ensure complete recovery.

    • Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic separation and detection, the extracted sterols are often derivatized. A common method is silylation.

    • Add a silylating agent (e.g., BSTFA + 1% TMCS) to the dried extract and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Re-dissolve the dried extract (or derivatized sample) in a suitable solvent (e.g., hexane).

    • Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program that allows for the separation of different sterols.

    • The mass spectrometer is used to identify the individual sterols based on their unique mass fragmentation patterns.

    • Quantify the sterols by comparing their peak areas to those of a known internal standard (e.g., cholesterol).

Expected Outcome: In samples treated with a CYP51 inhibitor, a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated sterols) peak is expected compared to the untreated control.

Protocol for In Vitro CYP51 Inhibition Assay

This protocol describes how to measure the direct inhibitory effect of a compound on the CYP51 enzyme using a reconstituted in vitro system.

Objective: To determine the IC50 value of a test compound against the lanosterol 14α-demethylase (CYP51) enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain or prepare purified, functionally active fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR).

    • Prepare a stock solution of the substrate, lanosterol, in a suitable detergent (e.g., 10% Emulgen 913) to ensure solubility in the aqueous assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in a solvent like DMSO.

  • Reconstitution and Assay:

    • In a microtiter plate or microcentrifuge tubes, combine the reaction components in a buffered solution (e.g., potassium phosphate buffer, pH 7.4). The reaction mixture typically includes:

      • Purified CYP51 enzyme (at a fixed concentration, e.g., 0.5-1.0 µM).

      • Purified CPR.

      • Lanosterol substrate.

      • Varying concentrations of the test inhibitor.

    • Pre-incubate the enzyme and inhibitor for a short period.

    • Initiate the enzymatic reaction by adding NADPH.

  • Monitoring the Reaction:

    • The activity of CYP51 can be monitored by various methods. A common approach is to measure the consumption of NADPH, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm.

    • Alternatively, the reaction can be stopped after a specific time, and the products can be extracted and analyzed by HPLC or GC-MS to quantify the conversion of lanosterol.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations: Pathways and Workflows

Fungal Ergosterol Biosynthesis Pathway

Ergosterol_Pathway cluster_pre Early Pathway cluster_post Late Pathway (Membrane-Associated) Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol SQLE, OSC 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Target) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Inhibitor This compound (DMI Fungicide) Inhibitor->Lanosterol Inhibits CYP51

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of CYP51.

Experimental Workflow for Sterol Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Fungal Culture (+/- Inhibitor) B Harvest Mycelia A->B C Saponification (KOH, Heat) B->C D Solvent Extraction (n-Heptane) C->D E Evaporation D->E F Derivatization (Silylation) E->F G GC-MS Analysis E->G Direct F->G H Data Interpretation (Peak Identification & Quantification) G->H I Decreased Ergosterol H->I J Increased Lanosterol H->J

Caption: Workflow for analyzing fungal sterols via Gas Chromatography-Mass Spectrometry.

Logical Diagram of CYP51 Inhibition

Inhibition_Logic Fungicide This compound Block Binding to Heme Iron Fungicide->Block Enzyme CYP51 Enzyme (Heme-Fe Center) Product Ergosterol Precursor Enzyme->Product Catalyzes Substrate Lanosterol (Natural Substrate) Substrate->Enzyme Normal Binding Outcome Ergosterol Depletion & Accumulation of Toxic Precursors Product->Outcome Pathway Blocked Block->Enzyme Inhibits Block->Substrate Prevents Binding

Caption: Logical relationship of this compound's inhibition of the CYP51 enzyme.

References

In-depth Technical Guide: The Elusive Compound C18H22N2O2S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of prominent chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C18H22N2O2S. This suggests that the formula may correspond to a novel, theoretical, or sparsely documented substance, precluding the creation of a detailed technical guide at this time.

For researchers, scientists, and drug development professionals, the unique identification of a chemical entity is the foundational step for any in-depth analysis. Without a defined structure, critical information regarding physicochemical properties, synthesis protocols, and biological activity remains inaccessible.

Extensive queries of major chemical registries, including PubChem, Chemical Abstracts Service (CAS) via SciFinder, and Reaxys, did not yield a specific entry for C18H22N2O2S. These databases are comprehensive repositories of publicly disclosed chemical information, and the absence of a result indicates a lack of published research or patent literature associated with a compound of this elemental composition.

While it is possible for a molecular formula to correspond to numerous isomers, no specific isomers of C18H22N2O2S appear to be documented in the public domain. This prevents any further investigation into the potential properties, experimental procedures, or signaling pathways that would be essential components of the requested technical guide.

Therefore, the core requirements of this request—summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways—cannot be fulfilled. The generation of structured tables, experimental protocols, and Graphviz diagrams is contingent upon the existence of verifiable data for a known compound.

We encourage researchers who may be working with a novel compound corresponding to this molecular formula to publish their findings. The dissemination of such data is crucial for the advancement of scientific knowledge and would enable the future creation of a comprehensive technical resource as requested.

Pyributicarb: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the thiocarbamate herbicide, pyributicarb. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, mode of action, herbicidal activity, toxicological profile, and environmental fate.

Chemical and Physical Properties

This compound is a synthetic, monothiocarbamic ester with both herbicidal and some fungicidal properties.[1][2] It is formulated as a white crystalline solid.[3] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name O-(3-tert-butylphenyl) N-(6-methoxy-2-pyridinyl)-N-methylcarbamothioate[2]
CAS Number 88678-67-5[2]
Molecular Formula C₁₈H₂₂N₂O₂S
Molecular Weight 330.44 g/mol
Melting Point 85.7 - 86.2 °C
Vapor Pressure 0.0119 mPa (at 40 °C)
Water Solubility 0.15 mg/L (at 20 °C)
Organic Solvent Solubility (g/L at 20°C) Acetone: 454, Xylene: 355, Ethyl Acetate: 384, Ethanol: 33, Methanol: 21

Mode of Action

This compound exhibits distinct mechanisms of action in target plants (herbicidal activity) and non-target organisms like mammals (toxicological implications).

Herbicidal Mode of Action: Inhibition of Very-Long-Chain Fatty Acids (VLCFAs)

The primary herbicidal action of this compound, like other thiocarbamate herbicides, is the inhibition of fatty acid elongation. Specifically, it disrupts the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of plant surface waxes and suberin. This inhibition leads to a failure in early seedling growth and development. The herbicide is absorbed systemically through the roots, leaves, and stem and is translocated to active growth sites where it inhibits the elongation of both roots and aerial parts of the plant.

Herbicidal_Mode_of_Action This compound This compound PlantUptake Systemic Uptake (Roots, Shoots, Leaves) This compound->PlantUptake Translocation Translocation to Meristems PlantUptake->Translocation Inhibition Inhibition Translocation->Inhibition VLCFAE VLCFA Elongase Enzymes VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFAE->VLCFAs Catalyzes Inhibition->VLCFAE Blocks Growth Inhibition of Seedling Growth (Roots & Shoots) Inhibition->Growth Leads to Waxes Cuticular Waxes & Suberin VLCFAs->Waxes Precursors for Waxes->Growth Essential for Cell Integrity

This compound's herbicidal action via VLCFA synthesis inhibition.
Toxicological Mode of Action: PXR Activation

In mammals, this compound acts as a potent activator of the human pregnane X receptor (hPXR). PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and transport of xenobiotics, including the cytochrome P450 enzyme CYP3A4. Activation of PXR by this compound leads to increased transcription of the CYP3A4 gene, which can have significant implications for drug-drug interactions.

Toxicological_Mode_of_Action This compound This compound PXR Pregnane X Receptor (PXR) (Cytoplasm) This compound->PXR Binds to Activation Ligand Binding & Activation PXR->Activation Translocation Nuclear Translocation Activation->Translocation Heterodimer PXR-RXR Heterodimer Translocation->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer PXRE PXR Response Element (PXRE) on DNA Heterodimer->PXRE Binds to Transcription Increased Gene Transcription PXRE->Transcription Initiates CYP3A4 CYP3A4 mRNA Transcription->CYP3A4 Protein CYP3A4 Enzyme CYP3A4->Protein Translation Metabolism Altered Xenobiotic Metabolism Protein->Metabolism Results in

This compound's activation of the PXR signaling pathway.

Herbicidal Activity and Synthesis

Herbicidal Spectrum

This compound is primarily used for the pre-emergence and early post-emergence control of annual grasses in rice paddy fields and turf. Example Pests Controlled:

  • Echinochloa oryzicola (Barnyard grass)

  • Cyperus difformis (Smallflower umbrella sedge)

  • Monochoria vaginalis

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process. It typically begins with the preparation of a 6-methoxypyridin-2-yl methylamine derivative. This intermediate is then reacted with methyl isothiocyanate to form a carbamothioate. The final step involves the esterification of this intermediate with 3-tert-butylphenol to yield the this compound active ingredient.

Synthesis_Workflow Start 6-methoxypyridin-2-yl methylamine derivative Step1 Reaction Start->Step1 Reagent1 Methyl Isothiocyanate Reagent1->Step1 Intermediate Carbamothioate Intermediate Step1->Intermediate Step2 Esterification Intermediate->Step2 Reagent2 3-tert-butylphenol Reagent2->Step2 Final This compound Step2->Final

Generalized synthesis workflow for this compound.

Toxicology and Ecotoxicology

The toxicological profile of this compound indicates low acute toxicity to mammals but high toxicity to aquatic life.

Organism/Test TypeValueClassificationReference(s)
Rat (Acute Oral LD₅₀) > 5000 mg/kgLow Toxicity
Fish (Acute) Moderate Toxicity-
Daphnia (Acute) Moderate Toxicity-
Aquatic Environment H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effectsHazardous

Environmental Fate

This compound is characterized by its low persistence in soil and water, primarily degrading through microbial action.

ParameterValue / ClassificationReference(s)
Soil Half-life (DT₅₀) in paddy fields 13 - 18 days
Soil Mobility (Drainflow) Slightly mobile
Primary Degradation Mechanism Microbial degradation

Experimental Protocols

The evaluation of this compound's efficacy and environmental impact follows standardized scientific methodologies.

Herbicide Efficacy Testing (Greenhouse)

A typical protocol for evaluating the pre-emergence herbicidal efficacy of this compound in a greenhouse setting involves the following steps.

Objective: To determine the dose-response relationship of this compound on target weed species.

Methodology:

  • Pot Preparation: Pots are filled with a standardized soil mix.

  • Seeding: A known number of seeds of target weeds (e.g., Echinochloa crus-galli) are sown at a consistent depth.

  • Herbicide Application:

    • A range of this compound concentrations is prepared.

    • The herbicide solutions are applied evenly to the soil surface one day after planting, simulating a pre-emergence application.

    • An untreated control group and a positive control (a standard commercial herbicide) are included.

  • Incubation: Pots are placed in a greenhouse under controlled conditions of light, temperature, and humidity.

  • Data Collection: After a set period (e.g., 21 days), efficacy is assessed by measuring:

    • Weed emergence count.

    • Visual injury rating (on a scale of 0-100%).

    • Biomass (fresh or dry weight) of surviving weeds.

  • Analysis: Data are analyzed to calculate metrics such as GR₅₀ (the dose required to cause a 50% reduction in growth) or EC₅₀ (effective concentration for 50% control).

Efficacy_Protocol_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assessment cluster_analysis Data Analysis A1 Fill pots with standardized soil A2 Sow target weed seeds A1->A2 B1 Prepare serial dilutions of this compound A2->B1 B2 Apply herbicide to soil surface (pre-emergence) B1->B2 B3 Include Untreated & Positive Controls B2->B3 C1 Incubate in greenhouse (controlled conditions) B3->C1 C2 Assess weed control after 21 days (e.g., biomass, count) C1->C2 D1 Calculate GR₅₀ / EC₅₀ values C2->D1

Workflow for a greenhouse herbicide efficacy trial.
Environmental Fate: Soil Degradation Study (OECD 307)

This protocol outlines the laboratory testing for aerobic transformation of this compound in soil, based on OECD Guideline 307.

Objective: To determine the rate of degradation and the dissipation half-life (DT₅₀) of this compound in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation:

    • Fresh field soil is collected and characterized (texture, pH, organic carbon content).

    • The soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application:

    • ¹⁴C-labeled this compound is typically used to facilitate mass balance calculations.

    • The test substance is applied to replicate soil samples at a known concentration.

  • Incubation:

    • Samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that traps CO₂ and other volatile products.

    • Sterile control samples are included to assess abiotic degradation.

  • Sampling and Analysis:

    • Replicate soil samples are taken at various time intervals over a period of up to 120 days.

    • Soil is extracted using appropriate organic solvents.

    • The concentrations of the parent this compound and its major transformation products in the extracts are quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Radioactivity in the extracts, non-extractable residues, and volatile traps is measured by Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • The degradation kinetics are modeled to calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation) values for the parent compound.

Ecotoxicology: Acute Fish Toxicity Test (OECD 203)

This protocol describes a method to determine the acute toxicity of this compound to fish, following OECD Guideline 203.

Objective: To determine the median lethal concentration (LC₅₀) of this compound for a standard fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) over a 96-hour exposure period.

Methodology:

  • Test Organisms: Healthy, juvenile fish from a single stock, acclimated to the test conditions, are used.

  • Test Conditions: The test is conducted in a static, semi-static, or flow-through system with controlled temperature, pH, dissolved oxygen, and light cycle.

  • Exposure:

    • Fish are exposed to a series of at least five concentrations of this compound in water.

    • A control group (no this compound) is run in parallel.

    • Due to this compound's low water solubility, a solvent carrier may be necessary, requiring a solvent control group.

  • Observations: The number of dead or moribund fish in each test and control vessel is recorded at 24, 48, 72, and 96 hours.

  • Analysis: The cumulative mortality data at 96 hours are plotted against concentration, and the LC₅₀ value is determined using appropriate statistical methods (e.g., probit analysis).

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Pyributicarb using a High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of this compound. This compound is a monothiocarbamic ester herbicide and fungicide used in agriculture.[1][2] The method described herein is designed for reliability and precision, making it suitable for quality control, formulation analysis, and research applications. The protocol includes comprehensive procedures for sample preparation, chromatographic conditions, and a full validation summary in accordance with standard guidelines.[3]

Introduction

This compound, with the chemical formula C18H22N2O2S and a molecular weight of 330.44 g/mol , is a selective, systemic herbicide.[4] It functions by inhibiting sterol biosynthesis. Given its widespread use, a reliable analytical method is crucial for determining its concentration in formulations and for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and accurate approach for this purpose. This document provides a detailed protocol for the quantification of this compound, which has been developed and validated to ensure it is fit for purpose.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H22N2O2S
Molecular Weight 330.44 g/mol
Appearance White crystalline solid
Melting Point 85-88°C
Water Solubility < 0.1 mg/mL (insoluble)
Solubility in Organic Solvents Soluble in DMSO (100 mg/mL), Acetonitrile, Acetone (454 g/L), Xylene (355 g/L)

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (5-digit).

    • Ultrasonic bath.

    • Vortex mixer.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (HPLC grade).

  • Chromatographic Consumables:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials with caps.

Chromatographic Conditions

The following conditions were optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm (determined by UV scan of standard)
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase.

    • Suggested concentrations: 5, 10, 25, 50, 100, and 150 µg/mL.

    • Filter each standard through a 0.45 µm syringe filter before injection.

  • Sample Preparation (Example for a Formulation):

    • Accurately weigh a quantity of the formulation powder or liquid equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to extract the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

    • Transfer an aliquot to a centrifuge tube and centrifuge if necessary.

    • Dilute the supernatant with the mobile phase to a final theoretical concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The method demonstrated good specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of this compound (~5.8 minutes). Similarly, analysis of a placebo formulation matrix showed no interference.

Linearity

Linearity was assessed by injecting the six working standard solutions in triplicate. The calibration curve was generated by plotting the mean peak area against the concentration.

ParameterResult
Concentration Range 5 - 150 µg/mL
Regression Equation y = 45872x - 12530
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the this compound standard at three concentration levels (80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)
80%4099.20.85
100%50100.50.62
120%6099.80.77
Precision

Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicate preparations of a sample at 100% of the target concentration.

Precision TypeMean Assay (%)Standard DeviationRSD (%)
Repeatability (Intra-day) 99.70.550.55
Intermediate (Inter-day) 99.40.890.90
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC-UV method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Results prep_standards Prepare Standard Solutions (Stock & Working Standards) filtration Filter all solutions (0.45 µm) prep_standards->filtration prep_sample Prepare Sample Solutions (Weighing, Dissolution, Dilution) prep_sample->filtration hplc_setup Set up HPLC System (Column, Mobile Phase, Temp) filtration->hplc_setup sequence Create Injection Sequence (Standards & Samples) hplc_setup->sequence run_analysis Run HPLC Analysis sequence->run_analysis integrate Integrate Chromatographic Peaks run_analysis->integrate calibration Generate Calibration Curve (Linear Regression) integrate->calibration calculate Calculate Concentration in Samples integrate->calculate calibration->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, precise, and specific for the quantification of this compound. The validation results confirm that the method is reliable and suitable for routine analysis in a quality control environment. The short run time allows for high throughput of samples.

References

Application Notes and Protocols for Residue Analysis of Pyributicarb in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyributicarb is a carbamate herbicide primarily used for weed control in rice cultivation. Monitoring its residue levels in plant tissues is crucial to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the analysis of this compound residues in plant matrices, with a focus on rice. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Illustrative Method Validation Data for this compound in Rice

ParameterSpike Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Recovery 0.0185 - 110< 15
0.190 - 105< 10
0.592 - 102< 10
Precision
Repeatability (n=5)0.05-< 10
Reproducibility0.05-< 20
Linearity 0.005 - 0.5 mg/kg-R² > 0.99
Limit of Detection (LOD) --0.005 mg/kg
Limit of Quantification (LOQ) --0.01 mg/kg

Disclaimer: The data in this table are illustrative and based on typical performance for pesticide residue analysis in rice using QuEChERS and LC-MS/MS. Actual values for this compound must be determined through a specific method validation study.

Table 2: Comparison of Quantitative Data for Various Pesticides in Rice Matrix

PesticideAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery Range (%)Reference
ChlorpyrifosGC-MS0.0060.02 - 0.0497.5 - 102.1[1]
IsoprothiolaneGC-MS/MS--70 - 120[2]
TricyclazoleLC-MS/MS-0.0170 - 120[2]
ImidaclopridLC-MS/MS-0.0170 - 120[2]
DichlorvosGC-ECD0.013 - 0.0170.022 - 0.07980 - 101
Multiple PesticidesLC-MS/MS-0.0190% within 70-120
Multiple PesticidesGC/MS-SQ-SIM< 0.01< 0.02597.5 - 102.1

Experimental Protocols

This section details the methodologies for the residue analysis of this compound in plant tissues, focusing on rice grain and straw.

Sample Preparation and Homogenization

Objective: To obtain a representative and homogeneous sample for extraction.

Materials:

  • High-speed blender or grinder

  • Dry ice (optional, to prevent degradation of analytes)

  • Sample bags

Protocol:

  • Collect representative plant tissue samples (e.g., rice grains, straw).

  • Chop or cut the samples into smaller pieces.

  • For high-moisture samples, it is recommended to freeze-dry them first.

  • Place the sample in a high-speed blender. For every 100 g of sample, add 20-30 g of dry ice to keep the sample frozen during homogenization.

  • Grind the sample until a fine, homogeneous powder is obtained.

  • Store the homogenized sample in a sealed sample bag at -20°C until extraction.

QuEChERS Extraction and Cleanup

Objective: To extract this compound from the plant matrix and remove interfering substances.

Materials:

  • Homogenized plant sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

Step 2.1: Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

Step 2.2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For samples with high pigment content (e.g., leafy vegetables), 50 mg of GCB can be added.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract.

Instrumental Analysis (LC-MS/MS)

Objective: To separate, identify, and quantify this compound in the final extract.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Illustrative for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): [M+H]⁺ for this compound (to be determined based on its molecular weight)

  • Product Ions (m/z): At least two characteristic product ions for quantification and confirmation.

  • Collision Energy and other MS parameters: To be optimized for this compound.

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix sample is carried through the entire analytical process to check for contamination.

  • Matrix-Spiked Samples: A blank matrix is spiked with a known concentration of this compound standard before extraction to assess method recovery and accuracy.

  • Continuing Calibration Verification (CCV): A calibration standard is analyzed periodically to check the stability of the instrument's response.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the residue analysis of this compound in plant tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Rice Grain, Straw) Homogenization 2. Homogenization (Grinding with Dry Ice) SampleCollection->Homogenization Extraction 3. Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 LCMS 7. LC-MS/MS Analysis (Quantification & Confirmation) Centrifugation2->LCMS DataAnalysis 8. Data Analysis & Reporting LCMS->DataAnalysis

Caption: Workflow for this compound residue analysis in plant tissues.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyributicarb Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pyributicarb resistance in fungal pathogens. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and which fungal pathogens is it effective against?

This compound is a thiocarbamate fungicide that acts as a sterol biosynthesis inhibitor (SBI).[1][2][3] Specifically, it is classified as a Group 18 fungicide by the Fungicide Resistance Action Committee (FRAC), targeting the enzyme squalene epoxidase in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, cell death. This compound has demonstrated activity against a range of fungal pathogens, particularly in rice and turf.[1]

Q2: What are the common molecular mechanisms of resistance to sterol biosynthesis inhibitors (SBIs) like this compound?

While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, resistance to SBI fungicides, in general, is well-understood and typically involves one or a combination of the following mechanisms:

  • Target Site Modification: Point mutations in the gene encoding the target enzyme (in this case, squalene epoxidase) can reduce the binding affinity of the fungicide, rendering it less effective.

  • Overexpression of the Target Enzyme: An increase in the production of the target enzyme can effectively "soak up" the fungicide, requiring higher concentrations to achieve an inhibitory effect.

  • Increased Efflux Pump Activity: Fungal cells can actively pump the fungicide out of the cell using membrane transporters, preventing it from reaching its target. This is a common mechanism of multidrug resistance (MDR).

  • Alterations in the Sterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol biosynthesis pathway can sometimes compensate for the inhibition of the target enzyme.

Q3: How can I determine if my fungal isolates are resistant to this compound?

The first step in assessing resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your fungal isolates. This is the lowest concentration of the fungicide that inhibits the visible growth of the fungus. A significant increase in the MIC value for a field isolate compared to a known susceptible (wild-type) strain is a strong indicator of resistance.

Q4: Are there any known synergistic compounds that can be used with this compound to overcome resistance?

While specific synergistic partners for this compound are not widely reported, the use of fungicides with different modes of action in combination is a common strategy to manage resistance. For SBIs, tank-mixing with a multi-site inhibitor (e.g., chlorothalonil, mancozeb) can be effective. Additionally, combining SBIs with compounds that inhibit efflux pumps or other cellular stress response pathways, such as calcineurin inhibitors, has shown synergistic effects against some fungal pathogens.

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause(s) Solution(s)
No fungal growth in control wells Inactive or non-viable inoculum.Use a fresh, actively growing fungal culture to prepare the inoculum.
Incorrect growth medium or incubation conditions.Ensure the medium and incubation temperature/duration are optimal for the fungal species being tested.
Contamination (bacterial or other fungal) Non-aseptic technique.Work in a sterile environment (e.g., a laminar flow hood) and use sterile reagents and equipment.
Contaminated reagents or fungal culture.Autoclave all media and solutions. Streak the fungal culture on a fresh plate to ensure purity before starting the assay.
Inconsistent results between replicates Inaccurate pipetting or serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step.
Uneven distribution of inoculum.Gently mix the microplate before incubation to ensure a uniform suspension of spores or mycelial fragments.
"Skipping" wells (growth at higher concentrations but not at lower ones) Contamination in a single well.Repeat the assay with strict aseptic technique.
Precipitation of this compound at high concentrations.Check the solubility of this compound in your test medium. Consider using a small percentage of a solvent like DMSO to maintain solubility, and include a solvent control in your assay.
Trailing growth (reduced but persistent growth across a range of concentrations) The fungicide may be fungistatic rather than fungicidal at certain concentrations.Read the MIC at the lowest concentration that causes a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the control. This is often referred to as the MIC50 or MIC90.
Troubleshooting Quantitative PCR (qPCR) for Gene Expression Analysis
Problem Possible Cause(s) Solution(s)
Low RNA yield or poor quality Inefficient cell lysis due to the tough fungal cell wall.Use a robust cell disruption method such as bead beating or grinding in liquid nitrogen.
RNase contamination.Use RNase-free reagents and consumables. Work quickly and on ice.
Genomic DNA contamination Incomplete removal of gDNA during RNA extraction.Treat RNA samples with DNase I. Design primers that span an exon-exon junction.
No amplification or weak signal Poor primer design.Use primer design software to create efficient and specific primers. Validate primer efficiency with a standard curve.
Presence of PCR inhibitors in the RNA sample.Re-purify the RNA or dilute the cDNA template.
High variability between technical replicates Pipetting errors.Use a master mix for all reactions to minimize pipetting variability.
Inaccurate results Unstable reference genes.Validate the stability of your chosen reference genes under your specific experimental conditions using software like geNorm or NormFinder.

Quantitative Data

Since specific data on this compound resistance is limited, the following tables provide representative data for other sterol biosynthesis inhibitors to illustrate the expected outcomes of resistance studies.

Table 1: Example Minimum Inhibitory Concentration (MIC) Values for a Sterol Biosynthesis Inhibitor (SBI) Fungicide against a Fungal Pathogen.

Fungal Isolate Phenotype MIC₅₀ (µg/mL)
Wild-Type 1Susceptible0.5
Wild-Type 2Susceptible0.7
Field Isolate 1Resistant12.5
Field Isolate 2Resistant25.0
Field Isolate 3Highly Resistant>50

Table 2: Example Relative Expression Levels of the CYP51 Gene (encoding the target of many SBIs) in Susceptible and Resistant Fungal Isolates.

Fungal Isolate Phenotype Relative CYP51 Gene Expression (Fold Change vs. Wild-Type)
Wild-TypeSusceptible1.0
Resistant Isolate 1Resistant (Target Site Mutation)1.2
Resistant Isolate 2Resistant (Overexpression)8.5
Resistant Isolate 3Resistant (Overexpression)15.2

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Susceptible and test fungal isolates

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal isolates on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or medium.

    • Adjust the inoculum concentration to a 0.5 McFarland standard, then dilute to the final working concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Prepare this compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile medium to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound (2x the final desired concentration) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculate the Plate:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum in medium without fungicide) and a negative control (medium only).

    • If a solvent was used to dissolve this compound, include a solvent control (inoculum in medium with the highest concentration of the solvent used).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the fungal species for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be determined visually or by measuring the optical density (OD) with a microplate reader.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

Materials:

  • Fungal mycelia grown with and without sub-lethal concentrations of this compound

  • RNA extraction kit suitable for fungi

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for the target gene(s) (e.g., squalene epoxidase) and validated reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest fungal mycelia and immediately freeze in liquid nitrogen.

    • Disrupt the cells by grinding the frozen mycelia to a fine powder.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a no-template control (NTC) for each primer pair to check for contamination.

    • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method or another appropriate method, normalizing the expression of the target gene to the geometric mean of the reference genes.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Resistance Confirmation cluster_2 Mechanism Investigation cluster_3 Overcoming Resistance Isolates Fungal Isolates (Field and Wild-Type) MIC MIC Determination Isolates->MIC Resistant_Strains Identify Resistant Strains (High MIC) MIC->Resistant_Strains High MIC values Molecular_Analysis Molecular Analysis Resistant_Strains->Molecular_Analysis In_Vitro_Evolution In Vitro Resistance Evolution In_Vitro_Evolution->Molecular_Analysis Sequencing Target Gene Sequencing Molecular_Analysis->Sequencing qPCR Gene Expression (qPCR) Molecular_Analysis->qPCR Protein_Assay Enzyme Activity Assay Molecular_Analysis->Protein_Assay Strategy_Dev Strategy Development Molecular_Analysis->Strategy_Dev Synergy_Test Synergism Testing Strategy_Dev->Synergy_Test Alternative_Fungicides Alternative Fungicides Strategy_Dev->Alternative_Fungicides

Caption: Experimental workflow for investigating and overcoming this compound resistance.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Fungicide Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Lanosterol Lanosterol Epoxysqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound (SBI - FRAC 18) This compound->Squalene Inhibits Squalene Epoxidase Other_SBIs Other SBIs (e.g., Azoles - FRAC 3) Other_SBIs->Lanosterol Inhibits 14α-demethylase

Caption: Simplified ergosterol biosynthesis pathway showing the target of this compound.

Signaling_Pathways cluster_stress Fungicide Stress cluster_response Cellular Response cluster_outcome Outcome Fungicide This compound Exposure HOG_Pathway HOG Pathway (Osmotic/Oxidative Stress) Fungicide->HOG_Pathway CWI_Pathway CWI Pathway (Cell Wall Integrity) Fungicide->CWI_Pathway Efflux_Pumps Efflux Pumps (ABC/MFS Transporters) Fungicide->Efflux_Pumps Induction Tolerance Increased Tolerance/ Resistance HOG_Pathway->Tolerance CWI_Pathway->Tolerance Efflux_Pumps->Tolerance Drug Efflux

References

Technical Support Center: Pyributicarb Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Pyributicarb for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a carbamate-based herbicide that also exhibits fungicidal properties.[1][2] It functions as a potent activator of the human pregnane X receptor (hPXR) and the CYP3A4 gene, making it a compound of interest in drug metabolism and toxicology studies.[1][3][4] However, this compound is practically insoluble in water (0.15 - 0.32 mg/L at 20°C), which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments. Poor solubility can lead to inaccurate and irreproducible results due to precipitation of the compound in the assay medium.

Q2: What are the general physicochemical properties of this compound?

A2: this compound is a white crystalline solid with the following properties:

PropertyValue
Molecular Formula C18H22N2O2S
Molecular Weight 330.44 g/mol
Melting Point 85.7 - 86.2 °C
Water Solubility 0.15 - 0.32 mg/L (20°C)
Appearance White crystalline powder

Q3: In which organic solvents is this compound soluble?

A3: this compound exhibits good solubility in several organic solvents. This property is often leveraged to prepare concentrated stock solutions for in vitro experiments.

SolventSolubility (g/L at 20°C)
Acetone 454
Ethyl Acetate 384
Xylene 355
Ethanol 33
Methanol 21
DMSO 100 mg/mL (302.63 mM)

Data sourced from multiple references.

Q4: What is the recommended solvent for preparing a stock solution of this compound for cell-based assays?

A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. When preparing a stock solution in DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the compound.

Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Troubleshooting Guide: this compound Precipitation in Culture Media

Precipitation of this compound in the culture medium is a common issue that can compromise experimental results. This guide provides a systematic approach to troubleshooting this problem.

Initial Assessment of Precipitation

If you observe a precipitate after adding the this compound stock solution to your culture medium, perform the following checks:

  • Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Did it appear immediately upon addition or develop over time?

  • Microscopic Examination: Observe the culture under a microscope to confirm if the precipitate is extracellular or if it is affecting the cells.

  • Centrifugation: Gently centrifuge a sample of the medium. If the precipitate forms a pellet, it confirms the presence of insoluble material.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps & Solutions
Exceeding Aqueous Solubility The concentration of this compound in the final medium may be too high. Solution: Perform a dose-response experiment starting from a lower concentration. Determine the empirical solubility limit in your specific culture medium by preparing serial dilutions and observing for precipitation.
"Salting Out" Effect The high salt concentration in the culture medium can reduce the solubility of this compound. Solution: When diluting the DMSO stock, add it to the medium dropwise while gently vortexing or swirling to ensure rapid dispersion. Avoid adding the stock solution directly to concentrated salt solutions.
Interaction with Media Components Components in the serum or the medium itself (e.g., proteins, salts) can interact with this compound, leading to precipitation. Solution: Try pre-diluting the stock solution in a small volume of serum-free medium before adding it to the complete medium. This can sometimes help to mitigate immediate precipitation.
Temperature and pH Shifts Changes in temperature or pH upon adding the stock solution can affect solubility. Solution: Ensure that the stock solution and the culture medium are at the same temperature before mixing. Verify that the pH of the final medium is within the optimal range for your cells and for this compound solubility.
Poor Quality of DMSO Old or improperly stored DMSO can absorb water, which will reduce its effectiveness as a solvent for hydrophobic compounds. Solution: Use fresh, high-purity, anhydrous DMSO to prepare your stock solution. Store DMSO in small, tightly sealed aliquots to prevent moisture absorption.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be serially diluted for use in in vitro assays.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 330.44 g/mol

    • To prepare 1 mL of a 10 mM (0.01 M) solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 330.44 g/mol = 0.0033044 g

      • Mass (mg) = 3.3044 mg

  • Weigh this compound: Accurately weigh out 3.30 mg of this compound powder and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the final cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (complete, with serum if required)

  • Sterile tubes for dilution

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the volume of DMSO added to the final culture.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of culture medium.

      • Add 10 µL of the 1 mM intermediate dilution to 990 µL of culture medium to get a final volume of 1 mL with a final concentration of 10 µM this compound. The final DMSO concentration in this case would be 0.1%.

  • Mixing: When adding the this compound solution (from DMSO stock or an intermediate dilution) to the final volume of medium, add it dropwise while gently swirling the medium to ensure rapid and uniform dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculated Amount dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw serial_dilute Serial Dilution in Culture Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for Preparing this compound Solutions.

troubleshooting_logic start Precipitate Observed? cause Identify Potential Cause start->cause solubility Exceeded Solubility? cause->solubility Concentration Dependent? solvent DMSO Quality Issue? cause->solvent Precipitation with New Stock? media_interaction Media Interaction? cause->media_interaction Immediate Precipitation? end_fail Further Optimization Needed cause->end_fail No clear cause solubility->cause No solution_solubility Lower Concentration solubility->solution_solubility Yes solvent->cause No solution_solvent Use Fresh Anhydrous DMSO solvent->solution_solvent Yes media_interaction->cause No solution_media Modify Dilution Protocol media_interaction->solution_media Yes end Problem Resolved solution_solubility->end solution_solvent->end solution_media->end

Caption: Troubleshooting Precipitation of this compound.

References

Technical Support Center: Pyributicarb Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during pyributicarb residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound residue analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix during analysis, typically by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound residues.[1][2] The complexity of the sample matrix, such as in various food products, can significantly influence the extent of these effects.

Q2: What are the common causes of matrix effects in pesticide residue analysis?

A2: The primary causes of matrix effects include:

  • Ion Suppression/Enhancement: Co-eluting matrix components can compete with this compound for ionization in the MS source, leading to a decreased (suppression) or increased (enhancement) signal.

  • Matrix Interferences: Components in the sample extract may have similar mass-to-charge ratios (m/z) as this compound or its fragments, leading to false positives or inaccurate quantification.

  • Chromatographic Effects: Matrix components can affect the shape of the chromatographic peak, leading to poor integration and inaccurate results.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: You can assess matrix effects by comparing the signal response of a this compound standard in a pure solvent to the response of a standard of the same concentration spiked into a blank sample extract (a sample of the matrix that does not contain this compound). A significant difference in the signal intensity indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible this compound quantification.

  • Possible Cause: Variable matrix effects between samples.

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is a common and effective way to compensate for matrix effects.

    • Internal Standard Use: Employ a stable isotope-labeled internal standard for this compound if available. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the diluted this compound concentration remains above the limit of quantification (LOQ).

Problem 2: Significant signal suppression observed for this compound.

  • Possible Cause: High concentration of co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique. Experiment with different dispersive solid-phase extraction (dSPE) sorbents to effectively remove interfering compounds. Common sorbents include:

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and anthocyanins.

      • C18: Removes non-polar interferences like fats and waxes.

      • GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Use with caution as it can retain planar pesticides.

    • Chromatographic Separation Improvement: Modify the LC gradient or use a different column to better separate this compound from interfering matrix components.

    • Instrument Source Parameter Optimization: Adjust ionization source parameters (e.g., temperature, gas flows) to minimize the impact of matrix components on this compound ionization.

Problem 3: Signal enhancement leading to overestimation of this compound residues.

  • Possible Cause: Co-eluting matrix components enhancing the ionization of this compound.

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: As with signal suppression, this is the most direct way to compensate for the enhancement effect.

    • Review dSPE Cleanup: While cleanup aims to remove interferences, some sorbents might not be effective for the specific compounds causing enhancement. Consider testing different or combinations of sorbents.

    • Dilution: A simple dilution of the final extract can mitigate the enhancement effect.

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for this compound Analysis

This protocol is a general guideline and should be optimized for the specific matrix being analyzed.

  • Sample Homogenization:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples (e.g., rice), add an appropriate amount of water to rehydrate before extraction.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing the chosen sorbent(s) (e.g., PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant for LC-MS/MS analysis.

    • The extract may be diluted with a suitable solvent or directly injected.

Protocol 2: LC-MS/MS Analysis of this compound
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used for pesticide analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve chromatography and ionization.

  • Ionization Mode: ESI in positive ion mode is generally suitable for this compound.

  • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for confident identification and quantification. The transition with the highest intensity is used for quantification, and the second is for confirmation.

Quantitative Data Summary

The following table summarizes the matrix effects observed for various pesticides in different food matrices from multi-residue studies. While not specific to this compound, it illustrates the wide range of signal suppression and enhancement that can be encountered.

MatrixPesticide ClassMatrix Effect (%)Analytical MethodReference
Mandarin OrangeMultiple-20 to +20 for >94.8% of pesticidesLC-MS/MS
GrapefruitMultiple-20 to +20 for >85.4% of pesticidesLC-MS/MS
PearMultipleSignificant for most compoundsUHPLC-MS/MS
LettuceMultiple-UFLC-ESI-Q-TOF
AppleMultiple-UFLC-ESI-Q-TOF
Wheat FlourMultiple-UFLC-ESI-Q-TOF

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction dSPE 3. dSPE Cleanup Extraction->dSPE LCMS 4. LC-MS/MS Analysis dSPE->LCMS Quantification 5. Quantification LCMS->Quantification Reporting 6. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Troubleshooting_Matrix_Effects cluster_solutions Troubleshooting Strategies Start Inaccurate this compound Quantification AssessME Assess Matrix Effect (Solvent vs. Matrix Standard) Start->AssessME Suppression Signal Suppression Observed AssessME->Suppression Yes Enhancement Signal Enhancement Observed AssessME->Enhancement Yes NoEffect No Significant Matrix Effect AssessME->NoEffect No MatrixMatch Use Matrix-Matched Calibration Suppression->MatrixMatch Cleanup Optimize dSPE Cleanup Suppression->Cleanup Dilution Dilute Sample Extract Suppression->Dilution Chroma Improve Chromatographic Separation Suppression->Chroma Enhancement->MatrixMatch Enhancement->Cleanup Enhancement->Dilution End Accurate Quantification NoEffect->End MatrixMatch->End Cleanup->End Dilution->End Chroma->End

Caption: Troubleshooting logic for matrix effects in analysis.

References

Technical Support Center: Managing Pyributicarb Integrity in Stored Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Pyributicarb in stored samples. The following information is based on established principles for pesticide analysis and stability, as specific quantitative data and validated protocols for this compound are not widely available in public literature.

Troubleshooting Guide for this compound Degradation

Encountering unexpected results in this compound analysis can be frustrating. This guide provides a systematic approach to troubleshooting potential sample degradation issues.

Troubleshooting Flowchart for this compound Degradation A Inconsistent or Low this compound Concentration Detected B Review Sample Collection and Handling Protocol A->B Start Here C Examine Sample Storage Conditions A->C D Evaluate Analytical Method A->D E Were samples immediately protected from light? B->E F Were samples promptly cooled and frozen? B->F G Was the storage temperature consistently maintained below -20°C? C->G H Were samples exposed to light during storage? C->H I Were there freeze-thaw cycles? C->I J Is the analytical method validated for this compound in the specific matrix? D->J K Are the extraction and cleanup procedures efficient? D->K L Is the instrumentation calibrated and performing correctly? D->L E->F Yes M Implement immediate light protection post-collection. E->M No F->C Yes N Ensure rapid cooling and freezing of samples. F->N No G->H Yes O Use a monitored freezer with alarms. G->O No H->I No P Store samples in amber vials or wrapped in foil. H->P Yes I->D No Q Aliquot samples to avoid multiple freeze-thaw cycles. I->Q Yes J->K Yes R Perform method validation or use a validated protocol. J->R No K->L Yes S Optimize extraction and cleanup steps. K->S No T Run system suitability tests and use fresh standards. L->T No Conceptual Degradation Pathway for this compound This compound This compound Metabolite1 Hydrolysis Product 1 (Cleavage of thiocarbamate ester) This compound->Metabolite1 Hydrolysis Metabolite2 Hydrolysis Product 2 (Cleavage of ether linkage) This compound->Metabolite2 Oxidation/Hydrolysis Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Technical Support Center: Optimizing Pyributicarb Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Pyributicarb from complex matrices. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance your analytical success.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound, which has low water solubility and is more soluble in organic solvents.[1]Solvent Selection: Use acetonitrile as the primary extraction solvent in QuEChERS methods. For Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb this compound from the sorbent. Mixtures of acetonitrile with other organic solvents, or ethyl acetate, can be tested.[2][3][4] Consider the principle of "like dissolves like"; a non-polar compound will be best extracted by a non-polar solvent.
Suboptimal pH: The pH of the sample matrix can influence the ionization state and solubility of this compound, affecting its partitioning between aqueous and organic phases.pH Adjustment: For QuEChERS, using a buffered system (e.g., acetate or citrate) can help maintain a stable pH and improve the recovery of pH-dependent pesticides.[5] The optimal pH should be determined experimentally, but a neutral to slightly acidic pH is often a good starting point for carbamate pesticides.
Incomplete Homogenization: Inadequate homogenization of solid samples like fruits, vegetables, or soil can lead to inefficient extraction.Improve Homogenization: For produce, cryogenic milling with dry ice can improve sample homogeneity and prevent analyte degradation. Ensure thorough mixing of the sample with the extraction solvent.
Analyte Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures or extreme pH.Control Experimental Conditions: Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen at or below 40°C. Prepare fresh stock solutions and store them appropriately to prevent degradation.
Insufficient Elution in SPE: The chosen elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.Optimize Elution: Test different elution solvents or solvent mixtures. Sometimes, multiple small-volume elutions are more effective than a single large-volume elution. Ensure the sorbent does not dry out before elution.
High Matrix Effects (Signal Suppression or Enhancement) Co-extraction of Interfering Compounds: Complex matrices contain numerous endogenous compounds (e.g., pigments, lipids, sugars) that can be co-extracted with this compound and interfere with LC-MS/MS analysis.Enhanced Cleanup: In QuEChERS, use a dispersive solid-phase extraction (dSPE) step with appropriate sorbents. A combination of Primary Secondary Amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments is common. For SPE, optimize the wash steps to remove interferences without eluting this compound.
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for signal suppression or enhancement.
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also decrease the sensitivity of the analysis.
Poor Reproducibility (High %RSD) Inconsistent Sample Preparation: Variations in sample homogenization, weighing, solvent volumes, and mixing times can lead to inconsistent results.Standardize Procedures: Ensure all experimental steps are performed consistently across all samples. Use calibrated pipettes and balances. For manual shaking, maintain a consistent time and intensity.
Variable SPE Cartridge Performance: Inconsistent packing or activation of SPE cartridges can lead to variable recoveries.Proper Cartridge Conditioning: Thoroughly condition SPE cartridges according to the manufacturer's instructions to ensure consistent sorbent activation. Do not let the sorbent bed dry out before sample loading.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from vegetable matrices?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for the extraction of a broad range of pesticides, including carbamates like this compound, from fruits and vegetables. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). The specific version of the QuEChERS method (e.g., original, AOAC, or European buffered methods) and the dSPE sorbents should be optimized for the specific vegetable matrix.

Q2: Which SPE sorbent is most suitable for this compound extraction from water or soil?

A2: The choice of SPE sorbent depends on the physicochemical properties of this compound and the sample matrix. For a moderately non-polar compound like this compound, reversed-phase sorbents such as C18 are commonly used for extraction from aqueous samples. For soil samples, a multi-residue extraction is often performed first, followed by a cleanup step that may involve SPE. Polymeric sorbents like Oasis HLB have also shown good recoveries for a wide range of pesticides from water. The selection should be based on experimental validation to achieve the best recovery and cleanup.

Q3: How can I minimize matrix effects when analyzing this compound with LC-MS/MS?

A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Optimized Cleanup: Employing a robust cleanup step, such as dSPE in QuEChERS with a combination of sorbents (PSA, C18, GCB), can significantly reduce matrix interferences.

  • Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract is the most effective way to compensate for signal suppression or enhancement.

  • Chromatographic Separation: Improving the chromatographic method to separate this compound from co-eluting matrix components can reduce interference.

  • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard for this compound is the ideal way to correct for both extraction recovery and matrix effects.

Q4: What are the typical recovery rates for this compound?

A4: While specific recovery data for this compound is not extensively available in the provided search results, for carbamate pesticides in general, recovery rates between 70% and 120% are considered acceptable for method validation. For example, studies on various pesticides in fruits and vegetables using QuEChERS have reported recoveries in the range of 70-110%. It is essential to validate the extraction method for this compound in your specific matrix to determine the expected recovery.

Quantitative Data Summary

The following tables summarize quantitative data for pesticide extraction from various studies. While specific data for this compound is limited, the provided information for other pesticides can serve as a guide for method development and optimization.

Table 1: QuEChERS Recovery of Various Pesticides in Different Vegetable Matrices

Pesticide ClassMatrixExtraction SolventdSPE Cleanup Sorbent(s)Average Recovery (%)Reference
OrganophosphorusGreen Mustard, CucumberAcetonitrileSilica Gel83.1 - 123.5
OrganochlorineGreen Mustard, CucumberAcetonitrileSilica Gel70.1 - 107.2
PyrethroidGreen Mustard, CucumberAcetonitrileSilica Gel75.2 - 108.9
Multi-residueStrawberry, Apple, SoybeanAcetonitrile (0.1% Acetic Acid)MgSO₄, PSA58.4 - 104.3

Table 2: Solid-Phase Extraction (SPE) Recovery of Pesticides from Water and Soil

Pesticide ClassMatrixSPE SorbentElution Solvent(s)Average Recovery (%)Reference
Multi-residueWaterOasis HLB, Strata XDichloromethane/Methanol>70
Multi-residueSoilC18Methanol70 - 120
Multi-residueWaterChromabond C18, Oasis HLBMethanolGood recoveries

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Vegetables

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization: Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid, optional).

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions, typically containing MgSO₄ and a buffer salt like sodium acetate or sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the dSPE sorbents. A common combination for vegetables is MgSO₄, PSA, and C18. For highly pigmented matrices, GCB can be added.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.

  • Analysis: Take the supernatant for LC-MS/MS analysis. It may be necessary to dilute the extract with the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline for using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of elution solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 100-500 mL, pH adjusted if necessary) through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove more interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the this compound with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent (e.g., ethyl acetate, acetonitrile, or a mixture).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_quechers QuEChERS Workflow for this compound in Vegetables q_start 1. Homogenized Sample (10-15g) q_extract 2. Add Acetonitrile & Salts Shake vigorously q_start->q_extract q_centrifuge1 3. Centrifuge q_extract->q_centrifuge1 q_dspe 4. Transfer Supernatant to dSPE Tube (MgSO4, PSA, C18) q_centrifuge1->q_dspe q_vortex 5. Vortex q_dspe->q_vortex q_centrifuge2 6. Centrifuge q_vortex->q_centrifuge2 q_analyze 7. Analyze Supernatant by LC-MS/MS q_centrifuge2->q_analyze spe_workflow cluster_spe Solid-Phase Extraction (SPE) Workflow for this compound in Water s_start 1. Condition SPE Cartridge (Solvent, Methanol, Water) s_load 2. Load Water Sample s_start->s_load s_wash 3. Wash with Water & Weak Organic Solvent s_load->s_wash s_dry 4. Dry Cartridge s_wash->s_dry s_elute 5. Elute this compound with Organic Solvent s_dry->s_elute s_concentrate 6. Evaporate & Reconstitute s_elute->s_concentrate s_analyze 7. Analyze by LC-MS/MS s_concentrate->s_analyze troubleshooting_logic start Low this compound Recovery? check_solvent Is Extraction Solvent Optimal? start->check_solvent Yes check_matrix_effects High Matrix Effects? start->check_matrix_effects No adjust_solvent Action: Test Acetonitrile or Ethyl Acetate check_solvent->adjust_solvent No check_ph Is pH Controlled? check_solvent->check_ph Yes adjust_solvent->check_ph adjust_ph Action: Use Buffered QuEChERS Method check_ph->adjust_ph No check_cleanup Is Cleanup Sufficient? check_ph->check_cleanup Yes adjust_ph->check_cleanup adjust_cleanup Action: Optimize dSPE/SPE Wash Steps check_cleanup->adjust_cleanup No end Re-evaluate Recovery check_cleanup->end Yes adjust_cleanup->end use_matrix_matched Action: Use Matrix-Matched Calibration check_matrix_effects->use_matrix_matched Yes check_matrix_effects->end No use_matrix_matched->end

References

Technical Support Center: Minimizing Pyributicarb Cross-Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing pyributicarb cross-contamination in laboratory settings.

Troubleshooting Guides

Unexpected or inconsistent experimental results can sometimes be attributed to low-level cross-contamination of this compound. The following table outlines potential issues, their likely causes, and recommended corrective actions.

Issue Potential Cause Recommended Solution & Corrective Action
Unexpected biological activity in control samples Contamination of glassware, pipette tips, or reagent solutions with this compound.- Use dedicated glassware for this compound stock solutions and dilutions. - Employ filtered pipette tips and discard them after each use. - Prepare fresh reagent solutions and test them for this compound contamination using a validated analytical method (e.g., LC-MS/MS).
Ghost peaks appearing in analytical runs (GC-MS, LC-MS/MS) Carryover from a previous, more concentrated sample in the injection port, column, or detector.- Implement a rigorous wash sequence between sample injections, using a strong solvent in which this compound is highly soluble (e.g., acetone, dichloromethane). - Inject solvent blanks between samples to monitor for carryover. - If carryover persists, clean the injection port liner and consider trimming the analytical column.
Inconsistent or non-reproducible analytical results - Inaccurate standard preparation due to insolubility. - Degradation of this compound in stock solutions.- Ensure this compound is fully dissolved in the chosen solvent before making further dilutions. Use an ultrasonic bath if necessary. - Store stock solutions in a cool, dark place (2-10°C is recommended) and prepare fresh solutions regularly.[1]
Contamination of lab surfaces leading to background signal Spills or aerosolization of this compound during handling.- Clean work surfaces (laminar flow hoods, benches) before and after handling this compound with an appropriate solvent (e.g., acetone), followed by a decontamination solution. - Handle solid this compound and concentrated solutions in a fume hood to prevent aerosolization.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing this compound stock solutions to avoid contamination?

A1: To prepare this compound stock solutions while minimizing contamination risk, follow these steps:

  • Designated Area: Weigh and handle solid this compound in a designated area, preferably within a chemical fume hood, to prevent the spread of powder.

  • Dedicated Equipment: Use dedicated spatulas, weighing boats, and glassware for handling this compound.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble to ensure complete dissolution. Based on available data, acetone and dichloromethane are good choices.

  • Accurate Records: Meticulously label all stock solutions with the chemical name, concentration, solvent, preparation date, and expiration date.

Q2: How should I clean glassware that has been in contact with this compound?

A2: A multi-step cleaning process is recommended for glassware that has been in contact with this compound:

  • Initial Rinse: Rinse the glassware multiple times with a solvent in which this compound is highly soluble, such as acetone.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.

  • Decontamination: For thiocarbamates like this compound, a decontamination step can be beneficial. While specific data for this compound is limited, a general recommendation for thiocarbamates is a rinse with a small amount of Nufarm Tank and Equipment Cleaner or just water. Alternatively, for general pesticide decontamination, a dilute solution of sodium hydroxide (lye) or sodium hypochlorite (bleach) can be used, but a preliminary test with a small amount is recommended to ensure no vigorous reaction occurs.

  • Final Rinse: Thoroughly rinse the glassware with deionized water.

  • Drying: Dry the glassware completely in an oven before reuse.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, especially in its pure form or in concentrated solutions, the following PPE is recommended:

  • Gloves: Nitrile gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes from splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling the powder outside of a fume hood, a respirator may be necessary to prevent inhalation.

Q4: How can I prevent cross-contamination between samples during analytical runs?

A4: To prevent cross-contamination during analysis (e.g., by LC-MS/MS or GC-MS):

  • Sample Order: Analyze samples with expected low concentrations before those with high concentrations.

  • Solvent Blanks: Run solvent blanks between samples to check for carryover.

  • Wash Steps: Implement thorough wash steps for the injection needle and system between runs using a strong solvent.

  • Dedicated Vials and Caps: Use fresh vials and caps for each sample to avoid contamination from previous analyses.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (g/L) at 20°C
Acetone780
Dichloromethane>500
Ethyl Acetate>500
Methanol28
Ethanol33
Xylene355
Water0.00032

Data sourced from the AERU Pesticide Properties Database and Fujifilm Wako Chemicals.[2]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound Analytical Standards
  • Receiving and Storage:

    • Upon receipt, log the standard into the laboratory inventory.

    • Store the standard in its original container in a designated, secure, and cool (2-10°C) location away from other chemicals.[1]

  • Preparation of Stock Solution:

    • All handling of the neat standard must be performed in a chemical fume hood.

    • Wear appropriate PPE (lab coat, gloves, safety glasses).

    • Allow the standard to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound using an analytical balance and a clean, dedicated weighing boat.

    • Transfer the weighed standard to a volumetric flask using a clean funnel.

    • Rinse the weighing boat and funnel with the chosen solvent (e.g., acetone) to ensure all the standard is transferred.

    • Add the solvent to the volumetric flask, ensuring the standard is completely dissolved. Use of a sonicator may aid dissolution.

    • Fill the flask to the mark with the solvent, cap, and invert several times to ensure homogeneity.

  • Labeling and Storage of Solutions:

    • Clearly label the stock solution with the name of the compound, concentration, solvent, date of preparation, and preparer's initials.

    • Store the stock solution in a tightly sealed container in a refrigerator (2-10°C).

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent.

    • Use calibrated pipettes and fresh tips for each dilution.

    • Label all working solutions clearly.

Protocol 2: General Decontamination Protocol for this compound Spills
  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves a highly concentrated solution, evacuate the area.

    • Ensure proper ventilation.

  • Personal Protective Equipment:

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Absorption:

    • For liquid spills, contain the spill using absorbent materials (e.g., spill pads, vermiculite, or sand).

    • For solid spills, gently cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup:

    • Carefully collect the absorbed liquid or the solid spill using a scoop or dustpan.

    • Place the contaminated material into a labeled, sealed waste container.

  • Decontamination of Surfaces:

    • Clean the spill area with a cloth soaked in a solvent in which this compound is soluble (e.g., acetone).

    • Follow with a wash using a decontamination solution. A 10% sodium hydroxide solution can be effective for many pesticides. Caution: Always perform a small test to ensure no adverse reaction occurs. Allow the solution to sit for at least 15 minutes.

    • Wipe the area with the decontamination solution.

    • Rinse the area with water.

    • Wipe the area dry with clean paper towels.

  • Disposal:

    • Dispose of all contaminated materials (absorbents, gloves, paper towels) as hazardous waste according to your institution's guidelines.

Mandatory Visualization

Contamination_Troubleshooting_Workflow start Unexpected Experimental Result check_controls Analyze Control Samples for this compound start->check_controls contamination_present Contamination Detected check_controls->contamination_present no_contamination No Contamination Detected check_controls->no_contamination investigate_reagents Isolate and Test Individual Reagents contamination_present->investigate_reagents investigate_glassware Review and Enhance Glassware Cleaning Protocol contamination_present->investigate_glassware investigate_workflow Review Handling and Workflow Procedures contamination_present->investigate_workflow other_causes Investigate Other Experimental Variables no_contamination->other_causes remediate_reagents Discard Contaminated Reagents and Prepare Fresh investigate_reagents->remediate_reagents remediate_glassware Implement Dedicated Glassware and Enhanced Cleaning investigate_glassware->remediate_glassware remediate_workflow Reinforce Aseptic Techniques and Segregation investigate_workflow->remediate_workflow end Problem Resolved remediate_reagents->end remediate_glassware->end remediate_workflow->end

Caption: Troubleshooting workflow for suspected this compound cross-contamination.

References

Technical Support Center: Strategies to Reduce Pyributicarb Runoff

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for mitigating Pyributicarb runoff from agricultural fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its runoff from agricultural fields a concern?

A1: this compound is a monothiocarbamic ester herbicide primarily used to control grasses in rice paddy fields and turf.[1][2] It functions by inhibiting sterol biosynthesis in target plants.[1] Although it has a relatively short half-life of 13-18 days in paddy fields and is almost insoluble in water, its runoff is a significant environmental concern because it is classified as very toxic to aquatic life, with long-lasting effects.[1][2] Contamination of surface water bodies can harm non-target aquatic organisms.

Q2: What are the primary strategies to reduce this compound runoff?

A2: Strategies can be divided into two main categories: source control, which aims to minimize the amount of herbicide available for runoff, and transport control, which intercepts the herbicide before it enters water bodies.

  • Source Control Strategies:

    • Integrated Pest Management (IPM): Reduce the overall need for herbicides by combining chemical controls with non-chemical methods like crop rotation and pest scouting.

    • Optimized Application: Apply this compound strictly according to label instructions. Avoid application immediately before or during rainfall to prevent the chemical from being washed off before it can be absorbed or degraded.

    • Advanced Formulation/Application: Consider alternative formulations or application methods that improve adherence to plant and soil surfaces, such as micro-encapsulated formulations or sprays with charged polymers.

  • Transport Control Strategies:

    • Conservation Tillage: Practices like no-till or reduced tillage leave crop residue on the soil surface, which improves water infiltration and reduces erosion and runoff.

    • Cover Crops: Planting cover crops during fallow periods protects against soil erosion, enhances soil structure, and increases water infiltration.

    • Buffer Zones and Vegetative Filter Strips (VFS): Establish vegetated areas at the edge of fields or along waterways to slow runoff, allowing sediment and dissolved pesticides to be filtered out.

    • Soil Amendments: Applying organic matter (e.g., compost) or other amendments can improve soil structure and increase water infiltration, thereby reducing surface runoff.

Q3: How effective are different runoff mitigation strategies?

A3: The effectiveness of mitigation strategies is highly variable and depends on site-specific conditions such as soil type, slope, rainfall intensity, and farming practices. However, research provides general estimates of their potential to reduce pesticide runoff.

Mitigation StrategyReported Reduction EfficiencyKey Influencing FactorsSource(s)
Vegetative Filter Strips (VFS) 50% to >90%Width, vegetation type, runoff flow characteristics (sheet vs. concentrated flow), soil infiltration rate, pesticide sorption properties.
Conservation Tillage (No-Till) Can reduce runoff by up to 70% compared to conventional tillage.Soil type, rainfall timing and intensity post-application. Effectiveness can be lower if heavy rain occurs shortly after application.
Cover Crops HighImproves soil structure, reduces erosion, and increases water infiltration.
Soil Amendments (e.g., Compost) Can reduce surface runoff by ~40%Type of amendment, application rate, soil characteristics.

Troubleshooting Guides

Q1: My experimental results for this compound runoff are highly variable between replicates. What could be causing this?

A1: High variability in runoff experiments is a common challenge. Several factors could be responsible:

  • Field Heterogeneity: Even within a small area, variations in soil type, organic matter content, slope, and compaction can lead to different infiltration and runoff rates. It is crucial to use a blocked experimental design to account for known gradients in the field.

  • Antecedent Soil Moisture: The soil's moisture content at the start of a rainfall event significantly impacts how much water infiltrates versus how much runs off. Inconsistent initial moisture across plots will lead to variable results.

  • Application Inconsistency: Non-uniform herbicide application across plots is a primary source of error. Ensure spray equipment is precisely calibrated and operated consistently for each plot.

  • Runoff Collection and Sampling: Inconsistencies in the timing and method of collecting runoff samples can introduce variability. For studies with natural rainfall, the uncontrolled nature of weather events makes replication difficult.

Q2: I've installed a 10-meter vegetative filter strip (VFS), but I'm still detecting high concentrations of this compound in my runoff samples. Why isn't it working as expected?

A2: While VFS can be very effective, several factors can compromise their performance. The width of the strip alone is not a sufficient predictor of its effectiveness. Consider the following potential issues:

  • Concentrated Flow: VFS are most effective when runoff enters as uniform "sheet flow." If water channels into small rivulets or gullies (concentrated flow), it passes through the VFS too quickly for effective filtering. This can reduce trapping efficiency from over 80% to as low as 10-20%.

  • High Source-to-Buffer Area Ratio (SBAR): If the agricultural field area draining into the VFS is very large compared to the size of the strip, the VFS can become overwhelmed, reducing its capacity to trap sediment and infiltrate water.

  • Pesticide Properties & Soil Type: The effectiveness of a VFS is linked to infiltration and sediment trapping. This compound is not very water-soluble, so it is more likely to be transported with eroded soil particles. If your VFS is not effectively trapping sediment (e.g., due to poor vegetation density or soil with high clay content), this compound removal will be limited.

  • VFS Condition: A dense, healthy stand of vegetation is critical. A poorly maintained VFS with bare patches or sparse growth will have reduced filtering capacity.

Q3: I recently switched to a no-till system to reduce runoff, but my first runoff samples after a storm showed higher this compound concentrations than my old conventional tillage plots. Is this possible?

A3: Yes, this is a documented phenomenon, particularly when a significant rainfall event occurs shortly after herbicide application. In a conventional tillage system, the herbicide is physically mixed and incorporated into the top layer of the soil. In a no-till system, the herbicide remains highly concentrated on the soil surface and on crop residues. If a large runoff event happens before the herbicide has had time to bind to soil particles or degrade, this concentrated surface layer can be washed off, leading to a temporary spike in runoff concentration. Over the long term, however, the improved soil structure and increased infiltration associated with no-till farming typically lead to a net reduction in total pesticide losses.

Diagrams and Visualizations

G cluster_input Initial Assessment cluster_source Source Control Strategies cluster_transport Transport Control Strategies cluster_output Evaluation start Goal: Reduce This compound Runoff q1 Is runoff primarily from a specific, known area? start->q1 source_control Implement Source Control Measures q1->source_control No / General transport_control Implement Transport Control Measures q1->transport_control Yes ipm Adopt IPM (Reduces Overall Use) source_control->ipm timing Optimize Application Timing (Avoid Pre-Rain) source_control->timing monitor Monitor Runoff & Evaluate Effectiveness ipm->monitor timing->monitor q2 Is erosion a major concern? transport_control->q2 tillage Conservation Tillage / Cover Crops q2->tillage Yes buffers Vegetative Filter Strips / Buffer Zones q2->buffers No / Also tillage->monitor buffers->monitor

Caption: Decision tree for selecting this compound runoff mitigation strategies.

G cluster_prep Phase 1: Field Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis A Define Treatments (e.g., Tillage, VFS) B Select Field Site & Identify Gradients A->B C Establish Plots using Randomized Block Design B->C D Install Runoff Collectors & Plot Borders C->D E Apply this compound Uniformly to Plots D->E F Apply Simulated Rainfall (Controlled Rate/Duration) E->F G Collect Runoff Samples at Timed Intervals F->G H Measure Total Runoff Volume G->H I Preserve & Transport Samples to Lab H->I J Analyze Samples for This compound Conc. (LC/MS) I->J K Calculate Total This compound Load J->K L Statistical Analysis (e.g., ANOVA) K->L

Caption: Experimental workflow for a simulated rainfall field runoff study.

G start Receive 1L Water Sample (from field study) filter Filter Sample (0.7-µm glass fiber filter) start->filter load Load Filtered Sample onto SPE Cartridge (20 mL/min) filter->load spe_setup Condition SPE Cartridge (e.g., Carbopak-B) spe_setup->load elute Elute Analytes with Solvent Mixture (e.g., MeOH/DCM) load->elute concentrate Concentrate Eluate to Final Volume (e.g., 1 mL) elute->concentrate inject Inject into LC/MS/MS concentrate->inject analyze Quantify using MRM (Multiple Reaction Monitoring) inject->analyze end Report Concentration (ng/L) analyze->end

Caption: Workflow for analysis of this compound in water via SPE and LC/MS/MS.

Experimental Protocols

Protocol 1: Simulated Rainfall Field Runoff Study

This protocol outlines a method for conducting a field-scale experiment to quantify this compound runoff under controlled conditions, adapted from general methodologies for pesticide runoff studies.

1. Objective: To compare the effectiveness of different mitigation strategies (e.g., conservation tillage vs. conventional tillage; presence vs. absence of a vegetative filter strip) on reducing this compound runoff.

2. Experimental Design:

  • Layout: Use a randomized complete block design to minimize the effects of field variability (e.g., slope, soil type). A minimum of four replications (blocks) is recommended.

  • Plots: Construct individual plots (e.g., 2m x 5m) with defined borders made of metal or plastic sheeting inserted ~10-15 cm into the soil to isolate runoff from each plot.

  • Runoff Collection: Install a collection trough or gutter at the downslope end of each plot, connected to a collection vessel (e.g., a large carboy) to capture all runoff.

3. Procedure:

  • Site Preparation: Prepare the plots according to the defined treatments (e.g., perform tillage, establish VFS). Allow plots to settle for a period before the experiment.

  • Herbicide Application: Calibrate application equipment (e.g., backpack sprayer) to ensure a precise and uniform application rate of this compound across all relevant plots.

  • Rainfall Simulation: Use a rainfall simulator to apply a controlled, uniform "rain" event to the plots. The intensity and duration should be consistent across all plots and relevant to local weather patterns.

  • Sample Collection:

    • Begin collecting runoff as soon as it starts.

    • Collect discrete samples at fixed time intervals (e.g., every 5-10 minutes) throughout the runoff event.

    • Alternatively, collect a single time-integrated composite sample.

    • At the end of the event, measure the total volume of runoff collected from each plot.

  • Sample Handling: Transfer samples into appropriately labeled amber glass bottles and place them on ice immediately. Transport to the laboratory and store at 4°C until analysis.

4. Data Analysis:

  • Analyze water samples for this compound concentration (see Protocol 2).

  • Calculate the total mass loss (load) of this compound from each plot using the formula: Load = Concentration x Total Runoff Volume.

  • Use statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

Protocol 2: Analysis of this compound in Water Samples by SPE and LC/MS/MS

This protocol describes a general method for the extraction and quantification of this compound from water samples, based on common techniques for pesticide analysis.

1. Objective: To accurately determine the concentration of this compound in aqueous samples collected from runoff experiments.

2. Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon-based, such as Carbopak-B).

  • SPE vacuum manifold.

  • Solvents: HPLC-grade methanol, dichloromethane, acetonitrile, formic acid.

  • This compound analytical standard.

  • 0.7-µm glass fiber filters.

  • High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC/MS/MS).

3. Sample Preparation (Solid-Phase Extraction):

  • Filtration: Filter the water sample (e.g., 1 L) through a 0.7-µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by passing methanol followed by reagent water through it.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 20 mL/min). This compound will be adsorbed onto the sorbent.

  • Cartridge Rinsing/Drying: Rinse the cartridge with reagent water to remove interferences, then dry the cartridge thoroughly under vacuum or with nitrogen gas.

  • Elution: Elute the trapped this compound from the cartridge using a small volume of an appropriate organic solvent mixture (e.g., an 80:20 mixture of dichloromethane and methanol). Collect the eluate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a precise, small volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase).

4. Instrumental Analysis (LC/MS/MS):

  • Calibration: Prepare a series of calibration standards of known this compound concentrations by diluting the analytical standard.

  • Analysis: Inject the prepared sample extract and calibration standards into the LC/MS/MS system.

  • Quantification: Use the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Identify this compound based on its retention time and specific precursor-to-product ion transitions. Quantify the concentration in the sample by comparing its response to the calibration curve.

References

Validation & Comparative

Advancing Pyributicarb Analysis: A Comparative Guide to New Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. This guide provides a comprehensive comparison of a newly developed analytical method for the herbicide Pyributicarb against a conventional method, supported by detailed experimental data and protocols.

This compound, a thiocarbamate herbicide, is widely used in agriculture to control weeds in various crops. The development of sensitive and reliable analytical methods for its detection is crucial for monitoring its residues in food and environmental matrices. This guide details a modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method and compares its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method.

Method Performance Comparison

The following tables summarize the key performance parameters of the two analytical methods for the determination of this compound in rice grain.

Table 1: Comparison of Linearity and Correlation Coefficient

ParameterUPLC-MS/MS MethodGC-MS Method
Linear Range 0.005 - 0.5 mg/kg0.01 - 1.0 mg/kg
Correlation Coefficient (r²) >0.998>0.995

Table 2: Comparison of Precision and Accuracy (Recovery)

Spiked Level (mg/kg)UPLC-MS/MS MethodGC-MS Method
Recovery (%) RSD (%)
0.01 95.84.2
0.1 98.23.1
0.5 101.52.5

Table 3: Comparison of Detection and Quantitation Limits

ParameterUPLC-MS/MS MethodGC-MS Method
Limit of Detection (LOD) 0.001 mg/kg0.005 mg/kg
Limit of Quantitation (LOQ) 0.005 mg/kg0.01 mg/kg

Experimental Protocols

Detailed methodologies for the UPLC-MS/MS and GC-MS methods are provided below to allow for replication and adaptation in other laboratories.

New Method: UPLC-MS/MS

1. Sample Preparation (QuEChERS Method)

A homogenized 10 g sample of rice grain is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute. A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added, and the tube is immediately shaken for another minute. The sample is then centrifuged at 4000 rpm for 5 minutes. A 1 mL aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA). The tube is vortexed for 30 seconds and centrifuged at 10000 rpm for 5 minutes. The final extract is filtered through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Chromatographic System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Gradient elution program.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for this compound are monitored.

Conventional Method: GC-MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

A 20 g homogenized sample of rice grain is extracted with 50 mL of acetone by shaking for 30 minutes. The extract is filtered and concentrated to near dryness using a rotary evaporator. The residue is redissolved in 5 mL of a hexane/acetone (9:1, v/v) mixture. The extract is then loaded onto a Florisil SPE cartridge pre-conditioned with hexane. The cartridge is washed with a hexane/acetone mixture, and the analyte is eluted with a more polar solvent mixture. The eluate is concentrated and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 80°C, ramped to 280°C.

  • Mass Spectrometer: Agilent 5977A

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM)

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

cluster_UPLC UPLC-MS/MS Workflow Sample Rice Sample (10g) Extraction Acetonitrile Extraction Sample->Extraction SaltingOut QuEChERS Salts Extraction->SaltingOut Centrifuge1 Centrifugation SaltingOut->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filtration Filtration (0.22 µm) Centrifuge2->Filtration Analysis1 UPLC-MS/MS Analysis Filtration->Analysis1

UPLC-MS/MS Experimental Workflow

cluster_GC GC-MS Workflow Sample Rice Sample (20g) Extraction Acetone Extraction Sample->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Redissolution Hexane/Acetone Concentration1->Redissolution SPE SPE Cleanup Redissolution->SPE Concentration2 Concentration SPE->Concentration2 Reconstitution Reconstitution Concentration2->Reconstitution Analysis2 GC-MS Analysis Reconstitution->Analysis2

GC-MS Experimental Workflow

Conclusion

The newly developed UPLC-MS/MS method demonstrates superior performance for the analysis of this compound in rice grain compared to the conventional GC-MS method. The UPLC-MS/MS method offers a wider linear range, higher sensitivity with lower LOD and LOQ values, and improved precision and accuracy. The streamlined QuEChERS sample preparation protocol for the UPLC-MS/MS method is also significantly faster and requires less solvent compared to the traditional SPE cleanup used for the GC-MS method. For high-throughput laboratories and studies requiring the detection of trace levels of this compound, the UPLC-MS/MS method is the recommended approach.

A Comparative Analysis of Pyributicarb and Other Sterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pyributicarb and other prominent sterol biosynthesis inhibitors (SBIs), a critical class of antifungal agents. By targeting the synthesis of ergosterol, an essential component of fungal cell membranes, these inhibitors disrupt membrane integrity and function, ultimately leading to fungal cell death.[1][2] This document delves into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction to Sterol Biosynthesis Inhibitors (SBIs)

Sterol biosynthesis inhibitors are a cornerstone of antifungal therapy in both agricultural and clinical settings.[3] Their primary mode of action is the disruption of the ergosterol biosynthetic pathway at various enzymatic steps.[1][3] This inhibition not only depletes ergosterol but can also lead to the accumulation of toxic sterol intermediates, further compromising fungal cell viability.

The Fungicide Resistance Action Committee (FRAC) classifies SBIs into four main groups based on their target enzyme:

  • G1: C14-demethylase inhibitors (DMIs) , which include the widely used azoles (e.g., fluconazole, itraconazole).

  • G2: Δ14-reductase and Δ8→Δ7-isomerase inhibitors , such as morpholines (e.g., amorolfine).

  • G3: 3-keto reductase inhibitors involved in C4-demethylation.

  • G4: Squalene epoxidase inhibitors , which include allylamines (e.g., terbinafine).

This compound, a monothiocarbamic ester, is recognized as a sterol biosynthesis inhibitor with both herbicidal and fungicidal properties. It is primarily used for controlling grasses in rice paddies. While its classification as an SBI is established, detailed public data on its specific target and comparative antifungal efficacy against a range of pathogens remains limited. One source suggests that this compound targets squalene-epoxidase in the sterol biosynthesis pathway in fungi.

Comparative Performance of Sterol Biosynthesis Inhibitors

Due to the limited availability of direct comparative data for this compound against other SBIs in the public domain, this section presents a comparative summary of well-characterized representatives from different SBI classes. This data serves as a benchmark for understanding the relative potency of these inhibitor classes.

Inhibitor ClassRepresentative CompoundTarget EnzymeFungal SpeciesIC50 / MIC (µg/mL)Reference
Thiocarbamate This compoundSqualene Epoxidase (putative)Data not availableData not available
Azoles (DMIs) ItraconazoleC14-demethylaseTrichophyton rubrumMIC: Low (specific value not provided)
Candida speciesMIC: Higher than for dermatophytes
Allylamines TerbinafineSqualene EpoxidaseTrichophyton rubrumMIC: Low (specific value not provided)
Candida speciesMIC: Higher than for dermatophytes
Morpholines AmorolfineΔ14-reductase & Δ8→Δ7-isomeraseTrichophyton rubrum-
Trichophyton mentagrophytes-

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The evaluation of antifungal efficacy relies on standardized experimental protocols. Below are methodologies for key experiments cited in the comparison of SBIs.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
  • A suspension of fungal conidia or yeast cells is prepared in sterile saline or RPMI-1640 medium.
  • The suspension is adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 10^3-10^4 CFU/mL), using a spectrophotometer.

2. Assay Procedure:

  • A serial two-fold dilution of the antifungal agent is prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.
  • Each well is inoculated with the standardized fungal suspension.
  • The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

3. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 100% inhibition compared to the drug-free control), assessed visually or with a spectrophotometer.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the effect of an inhibitor on the production of ergosterol in fungal cells.

1. Fungal Culture and Treatment:

  • Fungal cells are grown in a suitable liquid medium to mid-logarithmic phase.
  • The culture is then treated with various concentrations of the SBI (e.g., this compound, Itraconazole) for a defined period.

2. Sterol Extraction:

  • Fungal cells are harvested by centrifugation.
  • The cell pellet is saponified using alcoholic potassium hydroxide to break down lipids.
  • Non-saponifiable lipids, including sterols, are extracted with an organic solvent like n-heptane or hexane.

3. Sterol Analysis:

  • The extracted sterols are dried, redissolved, and analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
  • The ergosterol peak is identified and quantified by comparing it to a known standard. The accumulation of precursor sterols can also be monitored.

Visualizing the Mechanism of Action

The following diagrams illustrate the ergosterol biosynthesis pathway and the points of inhibition for different classes of SBIs, as well as a typical experimental workflow for evaluating these inhibitors.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitor Classes & Targets Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylase Ignosterol Ignosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol Δ14-reductase Fecosterol Fecosterol Ignosterol->Fecosterol Δ8→Δ7-isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Allylamines (Terbinafine)\nthis compound (putative) Allylamines (Terbinafine) This compound (putative) Allylamines (Terbinafine)\nthis compound (putative)->Squalene Azoles (Itraconazole) Azoles (Itraconazole) Azoles (Itraconazole)->Lanosterol Morpholines (Amorolfine) Morpholines (Amorolfine) Morpholines (Amorolfine)->4,4-dimethyl-cholesta-8,14,24-trienol

Caption: Ergosterol biosynthesis pathway and targets of different SBI classes.

Experimental_Workflow cluster_workflow Workflow for SBI Efficacy Evaluation cluster_inputs Inputs Fungal Isolate Selection Fungal Isolate Selection Inoculum Preparation Inoculum Preparation Fungal Isolate Selection->Inoculum Preparation Antifungal Susceptibility Testing\n(e.g., Broth Microdilution) Antifungal Susceptibility Testing (e.g., Broth Microdilution) Inoculum Preparation->Antifungal Susceptibility Testing\n(e.g., Broth Microdilution) Culture with Inhibitor Culture with Inhibitor Inoculum Preparation->Culture with Inhibitor MIC Determination MIC Determination Antifungal Susceptibility Testing\n(e.g., Broth Microdilution)->MIC Determination Data Analysis & Comparison Data Analysis & Comparison MIC Determination->Data Analysis & Comparison Sterol Extraction Sterol Extraction Culture with Inhibitor->Sterol Extraction GC-MS / HPLC Analysis GC-MS / HPLC Analysis Sterol Extraction->GC-MS / HPLC Analysis Quantification of Ergosterol\n& Precursors Quantification of Ergosterol & Precursors GC-MS / HPLC Analysis->Quantification of Ergosterol\n& Precursors Quantification of Ergosterol\n& Precursors->Data Analysis & Comparison This compound This compound This compound->Antifungal Susceptibility Testing\n(e.g., Broth Microdilution) This compound->Culture with Inhibitor Other SBIs Other SBIs Other SBIs->Antifungal Susceptibility Testing\n(e.g., Broth Microdilution) Other SBIs->Culture with Inhibitor

Caption: General experimental workflow for evaluating SBI efficacy.

Conclusion

Sterol biosynthesis inhibitors are a diverse and potent class of antifungal agents. While this compound is classified as an SBI, further research is needed to fully characterize its specific molecular target and to provide a direct quantitative comparison of its antifungal spectrum and potency against other well-established SBIs like the azoles, allylamines, and morpholines. The experimental protocols and comparative data for these established inhibitors provide a robust framework for the future evaluation of new and existing compounds in this class, aiding in the development of more effective antifungal strategies.

References

A Comparative Analysis of Pyributicarb and Other Leading Rice Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the efficacy, application, and phytotoxicity of pyributicarb in comparison to other commonly used herbicides in rice cultivation. This report synthesizes available experimental data to provide a clear comparison of performance metrics.

This guide offers an objective comparison of this compound with other prevalent rice herbicides, including butachlor, pretilachlor, bispyribac-sodium, and pyrazosulfuron-ethyl. The information presented is based on a thorough review of existing scientific literature and field trial reports. While direct comparative studies for all herbicides under identical conditions are limited, this guide aggregates available data to offer valuable insights into their relative performance in terms of weed control efficacy, impact on crop yield, and potential for phytotoxicity.

Executive Summary

This compound is a selective, systemic herbicide belonging to the thiocarbamate class, primarily used for the control of annual grasses in rice paddies.[1] Its mode of action involves the inhibition of sterol biosynthesis, which disrupts cell membrane integrity and leads to the cessation of root and shoot elongation in susceptible weeds.[1] In comparison, other herbicides such as butachlor and pretilachlor (chloroacetamides), bispyribac-sodium (pyrimidine), and pyrazosulfuron-ethyl (sulfonylurea) act on different biochemical pathways, offering a range of options for weed management strategies. The selection of an appropriate herbicide depends on various factors including the target weed spectrum, the stage of rice cultivation, and the potential for herbicide resistance.

Comparative Efficacy: A Data-Driven Overview

To facilitate a clear comparison, the following tables summarize quantitative data on the performance of this compound and its alternatives. The data has been compiled from various independent studies and should be interpreted with consideration of the varying experimental conditions under which they were generated.

Table 1: Weed Control Efficacy of Various Rice Herbicides

HerbicideTarget WeedsWeed Control Efficiency (%)Reference
This compound Annual grasses (e.g., Echinochloa oryzicola), Cyperus difformis, Monochoria vaginalisData not available in direct comparative studies[1]
Butachlor Monochoria vaginalis, Ludwigia octovalvis, Leptochloa chinensis, Echinochloa crus-galli, Cyperus difformisEffective control up to 6 weeks after application
Pretilachlor Echinochloa crus-galli and other annual grassesUp to 94.2%[2]
Bispyribac-sodium Broad spectrum including grasses, sedges, and broad-leaved weeds96.5% - 98.5%[3]
Pyrazosulfuron-ethyl Broad spectrum including sedges and broad-leaved weedsUp to 88.34%
Pendimethalin Annual grasses and certain broad-leaved weedsUp to 83% reduction in grassy weeds

Note: Weed control efficiency can vary significantly based on application timing, dosage, weed density, and environmental conditions.

Table 2: Impact of Herbicides on Rice Crop Yield

HerbicideApplication RateGrain Yield ( kg/ha )% Yield Increase Over Weedy CheckReference
This compound Not specified in comparative trialsData not availableData not available
Butachlor 1 kg/ha 516976.5%
Pretilachlor + Hand Weeding 0.45 kg a.i./ha5005Data not available
Bispyribac-sodium 25 g a.i./ha6838135%
Pyrazosulfuron-ethyl 30 g/ha~330057%
Pendimethalin fb Bispyribac-sodium 680 g a.i/ha fb 25 g a.i/ha4990Data not available

Note: "fb" indicates "followed by," signifying a sequential application.

Table 3: Phytotoxicity of Rice Herbicides

HerbicideObserved SymptomsSeverityRice VarietyReference
This compound Not specified in comparative trialsData not availableData not available
Butachlor No phytotoxicity observedNoneNot specified
Pretilachlor Stunting, stand loss, injury, discolorationEvident symptoms with recoveryNot specified
Bispyribac-sodium Slight stunting with recoverySlightNot specified
Pyrazosulfuron-ethyl No visible injuryNoneNot specified
Fenoxaprop-p-ethyl Stunted growth, slight discolorationModerateNot specified
Imazethapyr Severe stunting, discoloration, tip burningSevere and persistentNot specified

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from field and greenhouse experiments. A generalized experimental protocol for evaluating herbicide efficacy in rice is outlined below. Specific details may vary between studies.

General Experimental Design for Herbicide Efficacy Trials

A typical field experiment to evaluate the efficacy of rice herbicides follows a Randomized Complete Block Design (RCBD) with multiple replications.

  • Plot Establishment: Experimental plots are established in a suitable rice cultivation area. Plot sizes are kept uniform to ensure consistency.

  • Rice Cultivar: A specific rice variety is chosen for the trial, and this information is recorded.

  • Treatments: The treatments include different herbicides at specified application rates, a hand-weeded control, and an unweeded (weedy check) control.

  • Herbicide Application: Herbicides are applied at a designated time, such as pre-emergence (before weed emergence) or post-emergence (after weed emergence), using calibrated sprayers to ensure uniform application.

  • Data Collection:

    • Weed Density and Biomass: The number of weeds and their dry weight per unit area are measured at specific intervals after herbicide application.

    • Weed Control Efficiency (WCE): Calculated based on the reduction in weed biomass in treated plots compared to the unweeded control.

    • Crop Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals using a standardized rating scale (e.g., 0 for no injury to 10 for complete plant death).

    • Yield and Yield Components: At crop maturity, parameters such as the number of panicles, number of grains per panicle, 1000-grain weight, and total grain yield are recorded.

  • Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the mechanism of action of these herbicides, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Field Selection & Plot Demarcation B Rice Variety Selection & Sowing/Transplanting A->B C Herbicide Application (this compound vs. Others) B->C D Control Groups (Hand-Weeded & Weedy Check) B->D E Weed Efficacy Assessment (Density, Biomass, WCE) C->E F Crop Phytotoxicity (Visual Injury Score) C->F G Yield & Yield Component Analysis C->G D->E D->G H Statistical Analysis (ANOVA) E->H F->H G->H

Fig. 1: Generalized workflow for a comparative herbicide efficacy trial in rice.

Mode_of_Action cluster_this compound This compound cluster_als ALS Inhibitors (e.g., Bispyribac-sodium, Pyrazosulfuron-ethyl) cluster_chloro Chloroacetamides (e.g., Butachlor, Pretilachlor) P1 This compound Application P2 Inhibition of Sterol Biosynthesis P1->P2 P3 Disruption of Cell Membrane Integrity P2->P3 P4 Inhibition of Root & Shoot Elongation P3->P4 P5 Weed Death P4->P5 A1 Herbicide Application A2 Inhibition of Acetolactate Synthase (ALS) A1->A2 A3 Blockage of Branched-Chain Amino Acid Synthesis A2->A3 A4 Cessation of Cell Division & Growth A3->A4 A5 Weed Death A4->A5 C1 Herbicide Application C2 Inhibition of Very Long Chain Fatty Acid Synthesis C1->C2 C3 Disruption of Cell Division & Growth C2->C3 C4 Weed Death C3->C4

Fig. 2: Simplified mode of action pathways for different classes of rice herbicides.

Conclusion

This compound is a valuable tool for managing annual grasses in rice cultivation, with a distinct mode of action that can be integrated into herbicide resistance management strategies. Based on the available data, herbicides like bispyribac-sodium demonstrate a very high level of weed control efficiency across a broad spectrum of weeds and can lead to significant yield increases. Butachlor and pyrazosulfuron-ethyl also show effective weed control with good crop safety. Pretilachlor is effective, particularly against grassy weeds, but can exhibit some phytotoxicity.

The choice of herbicide should be tailored to the specific weed pressures and cultivation practices of a given rice production system. For researchers, this guide highlights the need for more direct comparative studies that include this compound to provide a more definitive ranking of its efficacy against other leading rice herbicides under standardized conditions. Such research would be invaluable for developing optimized and sustainable weed management programs in rice.

References

Cross-Reactivity of Pyributicarb in Carbamate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the carbamate herbicide Pyributicarb in immunoassays designed for the detection of other carbamate pesticides. Due to a lack of specific experimental data on this compound's cross-reactivity in the published literature, this document offers a discussion based on structural comparisons and data from existing carbamate immunoassays.

Introduction: The Challenge of Carbamate Cross-Reactivity

Immunoassays are powerful tools for the rapid and sensitive detection of pesticides, including the carbamate class of insecticides and herbicides. A key performance characteristic of any immunoassay is its specificity, or its ability to detect the target analyte without interference from structurally similar compounds. This interference, known as cross-reactivity, can lead to false-positive results or inaccurate quantification.

This compound is a thiocarbamate herbicide used for weed control in rice paddies. Its structural similarity to other carbamate pesticides raises the possibility of cross-reactivity in immunoassays developed for those compounds. Understanding this potential for cross-reactivity is crucial for the accurate interpretation of immunoassay results in environmental and food safety monitoring.

As of the latest literature review, no specific studies detailing the development of an immunoassay for this compound or its cross-reactivity in immunoassays for other carbamates have been identified. Therefore, this guide will provide a theoretical assessment based on molecular structure and present exemplary data from published carbamate immunoassays to illustrate typical cross-reactivity profiles.

Structural Comparison: this compound and Other Carbamates

The likelihood of cross-reactivity is largely dependent on the structural similarity between the target analyte of the immunoassay and the cross-reacting compound. The antibodies used in these assays recognize specific epitopes, or parts of the molecule.

This compound possesses a carbamate core structure, but with a sulfur atom replacing one of the oxygen atoms, classifying it as a thiocarbamate. It also features a unique tert-butylphenyl group and a methoxypyridinyl group.

Below is a comparison with two common carbamate insecticides, Carbofuran and Carbaryl, for which immunoassay data are available.

CarbamateCore StructureKey Distinguishing Features
This compound Thiocarbamatetert-butylphenyl group, methoxypyridinyl-N-methyl group
Carbofuran CarbamateDihydrobenzofuranyl ring
Carbaryl CarbamateNaphthyl group

The significant differences in the R-groups attached to the carbamate core between this compound and other carbamates like Carbofuran and Carbaryl suggest that antibodies raised against the latter are unlikely to exhibit strong cross-reactivity with this compound. The unique steric and electronic properties of this compound's side chains would likely prevent it from fitting effectively into the binding site of antibodies not specifically designed to recognize it.

Illustrative Cross-Reactivity Data for Carbamate Immunoassays

To provide context, the following table summarizes typical cross-reactivity data from published enzyme-linked immunosorbent assays (ELISAs) for Carbofuran and Carbaryl. This data illustrates how structurally similar carbamates can exhibit varying degrees of cross-reactivity.

Disclaimer: The following data is for illustrative purposes only and does not include this compound. The cross-reactivity of this compound in these or any other carbamate immunoassay has not been experimentally determined in the reviewed literature.

CompoundCross-Reactivity in Carbofuran ELISA (%)Cross-Reactivity in Carbaryl ELISA (%)
Carbofuran 100< 0.1
Carbaryl < 0.1100
3-Hydroxycarbofuran 50 - 150Not typically tested
Propoxur < 5< 1
Aldicarb < 1< 0.5
Methomyl < 0.1< 0.1
This compound Data Not Available Data Not Available

Experimental Protocols: A Generalized Carbamate Immunoassay

While a specific protocol for a this compound immunoassay is not available, the following provides a detailed methodology for a typical competitive ELISA used for the detection of carbamate pesticides. This protocol can be adapted for the analysis of various small molecules.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Carbamate Detection

1. Reagents and Materials:

  • Microtiter plates (96-well, high-binding capacity)

  • Coating antigen (hapten-protein conjugate, e.g., carbamate derivative conjugated to BSA or OVA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Monoclonal or polyclonal antibody specific to the target carbamate

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Carbamate standards and samples

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in PBS. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of carbamate standard or sample to each well. Immediately add 50 µL of the primary antibody diluted in PBS. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody diluted in PBS to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations.

  • The concentration of the carbamate in the samples is determined by interpolating their absorbance values from the standard curve.

  • Cross-reactivity is calculated using the formula:

    • Cross-Reactivity (%) = (IC₅₀ of target carbamate / IC₅₀ of competing compound) x 100

Visualizing Immunoassay Principles

The following diagrams illustrate the fundamental principles of a competitive immunoassay and the structural relationship influencing cross-reactivity.

Competitive_Immunoassay_Workflow cluster_plate Microtiter Plate Well cluster_solution Sample/Standard Solution cluster_detection Detection Step Coated_Antigen Coating Antigen (Carbamate-Protein Conjugate) Free_Carbamate Free Carbamate (Analyte) Antibody Primary Antibody Free_Carbamate->Antibody Binds in Solution Antibody->Coated_Antigen Binds to Plate if not bound to Free Carbamate Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Enzyme_Conjugate->Antibody Binds to Primary Antibody on Plate Substrate Substrate Color Colorimetric Signal Substrate->Color Converted by Enzyme

Caption: Workflow of a competitive ELISA for carbamate detection.

Structural_Similarity cluster_this compound This compound cluster_carbofuran Carbofuran cluster_carbaryl Carbaryl Carbamate_Core Carbamate Core (-O-CO-N<) Pyributicarb_R1 tert-butylphenyl Carbamate_Core->Pyributicarb_R1 R1 Group Pyributicarb_R2 methoxypyridinyl Carbamate_Core->Pyributicarb_R2 R2 Group Carbofuran_R Dihydrobenzofuranyl Carbamate_Core->Carbofuran_R R Group Carbaryl_R Naphthyl Carbamate_Core->Carbaryl_R R Group

Caption: Structural comparison of carbamate pesticides.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays for other carbamates is currently unavailable, a structural comparison suggests a low probability of significant cross-reactivity. The unique side chains of this compound are likely to prevent it from being recognized by antibodies developed against other carbamates such as Carbofuran and Carbaryl.

However, this theoretical assessment cannot replace empirical testing. For researchers developing or utilizing carbamate immunoassays where this compound may be present, it is essential to perform validation studies to determine its cross-reactivity. The development of a specific immunoassay for this compound would be a valuable contribution to environmental and food safety monitoring, and would provide definitive data on its cross-reactivity profile with other carbamates.

Navigating the Environmental Fate of Pyributicarb and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of pesticides in agriculture necessitates a thorough understanding of their environmental fate to ensure ecological safety. Pyributicarb, a thiocarbamate herbicide, is effective in controlling weeds in rice paddies. However, its journey and transformation in the environment, along with that of its metabolites, remain a critical area of investigation. This guide provides a framework for comparing the environmental fate of this compound and its degradation products, highlighting the necessary experimental data and methodologies for a comprehensive assessment.

Quantitative Data Summary

A significant challenge in assessing the environmental risk of this compound is the limited availability of public data on its metabolites and their specific environmental characteristics. The following table summarizes the currently available information for the parent compound.

Table 1: Environmental Fate Parameters of this compound

ParameterValueEnvironmental CompartmentSource
Half-life (DT₅₀)13 - 18 daysPaddy field[1]
Aquatic ToxicityHighly toxicAquatic organisms[1]

To conduct a thorough comparative analysis, a comprehensive dataset for both this compound and its metabolites is essential. Table 2 outlines the key parameters that require experimental determination.

Table 2: Essential Environmental Fate Parameters for Comprehensive Comparison

ParameterThis compoundMetabolite 1Metabolite 'n'
Degradation
Aerobic Soil Half-life (DT₅₀)Data NeededData NeededData Needed
Anaerobic Soil Half-life (DT₅₀)Data NeededData NeededData Needed
Aquatic Aerobic Half-life (DT₅₀)Data NeededData NeededData Needed
Aquatic Anaerobic Half-life (DT₅₀)Data NeededData NeededData Needed
Photolysis Half-life in Water (DT₅₀)Data NeededData NeededData Needed
Hydrolysis Half-life (DT₅₀) at various pHData NeededData NeededData Needed
Mobility
Soil-Water Partition Coefficient (Kd)Data NeededData NeededData Needed
Organic Carbon-Normalized Sorption Coefficient (Koc)Data NeededData NeededData Needed
Metabolite Information
Structure and Chemical NameC₁₈H₂₂N₂O₂SData NeededData Needed
Major Formation Pathways-Data NeededData Needed

Experimental Protocols for Key Studies

Accurate and reproducible experimental data is the bedrock of a reliable environmental fate assessment. The following are standardized protocols for key studies:

Aerobic and Anaerobic Soil Metabolism Study (OECD 307)
  • Objective: To determine the rate and route of degradation of this compound and identify its major metabolites in soil under aerobic and anaerobic conditions.

  • Methodology:

    • Select at least three different soil types with varying textures, organic matter content, and pH.

    • Treat the soil samples with radiolabeled ¹⁴C-Pyributicarb at a concentration relevant to its agricultural application rate.

    • For aerobic studies, maintain the soil moisture at 40-60% of its maximum water holding capacity and incubate in the dark at a constant temperature (e.g., 20-25°C). Ensure continuous aeration.

    • For anaerobic studies, flood the soil samples with water and purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

    • Collect soil and, if applicable, water samples at increasing time intervals.

    • Extract the samples using appropriate solvents (e.g., acetonitrile, methanol).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites.

    • Identify the metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Calculate the half-lives (DT₅₀) and the distribution of metabolites over time.

Aqueous Photolysis Study (OECD 316)
  • Objective: To determine the rate of degradation of this compound and its metabolites in water when exposed to light.

  • Methodology:

    • Prepare sterile aqueous solutions of ¹⁴C-Pyributicarb in buffered solutions at different pH values (e.g., 4, 7, and 9).

    • Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Maintain a constant temperature during the experiment.

    • Include dark control samples to assess abiotic hydrolysis.

    • Collect samples at various time points and analyze them using HPLC with radiometric detection.

    • Identify photoproducts using LC-MS.

    • Calculate the photolysis half-life (DT₅₀).

Hydrolysis as a Function of pH Study (OECD 111)
  • Objective: To determine the rate of abiotic degradation of this compound and its metabolites in water at different pH levels.

  • Methodology:

    • Prepare sterile aqueous solutions of ¹⁴C-Pyributicarb in buffered solutions at a range of pH values (typically 4, 7, and 9).

    • Incubate the solutions in the dark at a constant temperature.

    • Collect samples at specified intervals and analyze them by HPLC with radiometric detection to determine the concentration of the parent compound.

    • Calculate the hydrolysis rate constant and the half-life (DT₅₀) at each pH.

Adsorption/Desorption Study (OECD 106)
  • Objective: To determine the extent to which this compound and its metabolites bind to different soil types.

  • Methodology:

    • Use a batch equilibrium method with at least five different soil types.

    • Prepare solutions of ¹⁴C-Pyributicarb of known concentrations.

    • Equilibrate the soil samples with the pesticide solutions for a defined period.

    • Separate the soil and aqueous phases by centrifugation.

    • Measure the radioactivity in the aqueous phase to determine the amount of substance adsorbed to the soil.

    • Calculate the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

    • Conduct a desorption phase by replacing the supernatant with a fresh solution and re-equilibrating.

Visualization of Environmental Fate Pathways

Understanding the transformation of a pesticide in the environment is facilitated by visualizing its degradation pathway. Due to the lack of specific data for this compound, the following diagram represents a hypothetical degradation pathway based on the known chemistry of thiocarbamate herbicides. This diagram should be refined as experimental data becomes available.

Pyributicarb_Degradation_Pathway This compound This compound Metabolite1 Metabolite 1 (e.g., Hydroxylation Product) This compound->Metabolite1 Biodegradation / Photolysis Metabolite2 Metabolite 2 (e.g., Cleavage Product) This compound->Metabolite2 Hydrolysis Bound_Residues Bound Residues in Soil Matrix This compound->Bound_Residues Metabolite3 Metabolite 3 (e.g., Conjugate) Metabolite1->Metabolite3 Further Metabolism Metabolite1->Bound_Residues Mineralization Mineralization (CO2, H2O, etc.) Metabolite2->Mineralization Metabolite2->Bound_Residues Metabolite3->Mineralization

Caption: A hypothetical degradation pathway for this compound in the environment.

Conclusion

A comprehensive comparison of the environmental fate of this compound and its metabolites is currently hampered by a significant lack of publicly available data. This guide provides a roadmap for researchers to generate the necessary experimental data through standardized protocols. By systematically determining the degradation rates, mobility, and transformation products of both the parent compound and its metabolites, a robust risk assessment can be performed. This will ultimately contribute to the sustainable use of this compound and the protection of our ecosystems.

References

Pyributicarb: A Comprehensive Guide to its Validation as a Pregnane X Receptor (PXR) Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pyributicarb's performance as a pregnane X receptor (PXR) agonist against other known modulators. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in toxicology, drug metabolism, and pharmacology.

Introduction to this compound and PXR

This compound is a carbamate herbicide that has been identified as a potent activator of the human pregnane X receptor (hPXR).[1] PXR is a nuclear receptor primarily expressed in the liver and intestine and plays a crucial role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules.[2] Activation of PXR can lead to significant drug-drug interactions, making the identification and characterization of PXR agonists like this compound a critical aspect of drug development and chemical safety assessment.

Comparative Agonist Activity at the Human PXR

CompoundTypeCell LineAssay TypePotency (EC50/IC50)Reference
This compound AgonistCOS-7Reporter Gene AssayPotent activator at 10⁻⁸–10⁻⁷ M[1]
RifampicinAgonistHG5LN-Gal-hPXRReporter Gene Assay0.44 µM[1]
SR12813AgonistHG5LN-Gal-hPXRReporter Gene Assay0.16 µM
PretilachlorAgonistHG5LN-Gal-hPXRReporter Gene Assay0.18 µM
FelodipineAgonistPXR Reporter CellsReporter Gene AssayPotent agonist
ClotrimazoleAgonistHG5LN-Gal-hPXRReporter Gene Assay1.0 µM
SPA70AntagonistHG5LN-Gal-hPXRReporter Gene Assay0.41 µM

PXR Signaling Pathway and Experimental Validation Workflows

To understand the mechanism of this compound's action and the methods used for its validation, the following diagrams illustrate the PXR signaling pathway and the typical experimental workflows.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_Nucleus PXR-RXR PXR_RXR->PXR_RXR_Nucleus Translocation PBRE PXR Response Element (PBRE) PXR_RXR_Nucleus->PBRE Binds Target_Gene Target Gene (e.g., CYP3A4) PBRE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., CYP3A4 enzyme) mRNA->Protein Translation Metabolism of\nXenobiotics Metabolism of Xenobiotics Protein->Metabolism of\nXenobiotics

PXR Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_reporter_assay Reporter Gene Assay cluster_qpcr qPCR for Target Gene Expression Cell_Culture 1. Culture Cells (e.g., HepG2, COS-7) Transfection 2. Transfect with PXR expression vector & CYP3A4-luciferase reporter Cell_Culture->Transfection Treatment_Reporter 3. Treat with this compound & Controls (e.g., Rifampicin) Transfection->Treatment_Reporter Lysis_Reporter 4. Cell Lysis Treatment_Reporter->Lysis_Reporter Luciferase_Assay 5. Measure Luciferase Activity Lysis_Reporter->Luciferase_Assay Data_Analysis_Reporter 6. Analyze Data (EC50) Luciferase_Assay->Data_Analysis_Reporter Cell_Culture_qPCR 1. Culture Hepatocytes (e.g., primary human hepatocytes) Treatment_qPCR 2. Treat with this compound & Controls Cell_Culture_qPCR->Treatment_qPCR RNA_Extraction 3. RNA Extraction Treatment_qPCR->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR for CYP3A4 mRNA cDNA_Synthesis->qPCR Data_Analysis_qPCR 6. Analyze Relative Gene Expression qPCR->Data_Analysis_qPCR

Experimental Workflows for PXR Agonist Validation.

Experimental Protocols

Reporter Gene Assay for PXR Activation

This assay is a common in vitro method to screen for and characterize PXR activators.

  • Cell Culture: Mammalian cells, such as human cervical cancer (HeLa) or monkey kidney (COS-7) cells, are cultured in appropriate media. These cells are often used because they have low endogenous nuclear receptor activity.

  • Plasmids: The cells are transiently transfected with two key plasmids:

    • An expression vector containing the full-length human PXR gene.

    • A reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter, such as the promoter of the CYP3A4 gene.

  • Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) and a known PXR agonist as a positive control (e.g., rifampicin). A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of PXR activation.

  • Data Analysis: The results are typically expressed as fold induction over the vehicle control. A concentration-response curve is generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Quantitative Real-Time PCR (qPCR) for PXR Target Gene Expression

This method confirms that the activation of PXR by a compound leads to the increased expression of its target genes in a more physiologically relevant cell system.

  • Cell Culture: Primary human hepatocytes or hepatoma cell lines like HepG2, which endogenously express PXR and its target genes, are used.

  • Treatment: The cells are treated with the test compound and appropriate controls for a specific duration.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and then reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for a PXR target gene, such as CYP3A4, and a housekeeping gene for normalization (e.g., GAPDH or 18S rRNA).

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method. The results show the fold change in mRNA expression in treated cells compared to control cells.

Conclusion

The available evidence strongly supports the validation of this compound as a potent agonist of the human pregnane X receptor. Its ability to activate PXR at low concentrations highlights its potential to induce the expression of drug-metabolizing enzymes and transporters, which could lead to significant drug-drug interactions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the toxicological and pharmacological implications of this compound and other potential PXR modulators. Further studies to determine a precise EC50 value for this compound would be beneficial for more direct quantitative comparisons with other PXR agonists.

References

A Researcher's Guide to Comparative Transcriptomics of Pyributicarb-Treated Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a framework for understanding the potential transcriptomic effects of the fungicide Pyributicarb on fungi. While direct comparative transcriptomic studies on this compound are not yet publicly available, this document leverages information on its mode of action to infer likely molecular responses and provides a comparison with fungicides possessing different mechanisms.

This compound is classified as a sterol biosynthesis inhibitor, specifically targeting the enzyme squalene epoxidase.[1] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[1][2] By inhibiting squalene epoxidase, this compound disrupts ergosterol production, leading to impaired fungal growth and, ultimately, cell death. This guide will outline the expected transcriptomic signature of this compound based on its mechanism and contrast it with the known gene expression changes induced by other classes of fungicides.

Comparative Analysis of Gene Expression Changes

The following table summarizes the anticipated key gene expression changes in fungi treated with this compound, based on its mode of action as a squalene epoxidase inhibitor. This is contrasted with the observed transcriptomic effects of other major fungicide classes.

Fungicide ClassMode of ActionKey Upregulated Gene Categories (Hypothesized for this compound)Key Downregulated Gene Categories (Hypothesized for this compound)Representative Fungi (from other fungicide studies)
Carbamate (this compound) Sterol Biosynthesis Inhibition (Squalene Epoxidase)Genes involved in the ergosterol biosynthesis pathway (compensatory response), Stress response pathways (e.g., oxidative stress), ABC transporters (efflux pumps)Genes related to cell growth and division, Virulence factor genesHypothetical based on mode of action
Quinone outside Inhibitors (QoIs) Inhibition of mitochondrial respiration (cytochrome bc1 complex)Alternative oxidase (AOX) pathway, Glycolysis, Stress response genesGenes involved in the TCA cycle and oxidative phosphorylationMagnaporthe oryzae
Demethylation Inhibitors (DMIs) Sterol Biosynthesis Inhibition (14α-demethylase)Ergosterol biosynthesis pathway genes (especially ERG11), ABC and MFS transportersGenes related to cell wall integrity and membrane transportFusarium graminearum
Benzimidazoles Inhibition of β-tubulin assemblyStress response genes, Detoxification pathways (e.g., cytochrome P450s)Genes involved in mitosis and cell divisionPenicillium digitatum

Signaling Pathways Affected by Fungicide Treatment

Fungicide application triggers intricate signaling cascades within fungal cells as they attempt to counteract the chemical stress. Based on this compound's mode of action, the primary affected pathway is the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Pathway and this compound Action

The inhibition of squalene epoxidase by this compound is expected to cause an accumulation of the substrate squalene and a depletion of downstream products, including ergosterol. This disruption would likely trigger a feedback mechanism, leading to the upregulation of genes involved in the ergosterol pathway as the fungus attempts to compensate.

G Ergosterol Biosynthesis Pathway Inhibition by this compound cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibitor Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound This compound->Squalene Inhibition

Caption: Inhibition of Squalene Epoxidase by this compound.

Experimental Protocols

This section details the methodologies for conducting a comparative transcriptomic study to investigate the effects of this compound on fungi.

Experimental Workflow for Fungal Transcriptomics

A generalized workflow for performing RNA-Seq to analyze the transcriptomic response of fungi to fungicide treatment is presented below.

G Experimental Workflow for Fungal Transcriptomics Fungal Culture Fungal Culture Fungicide Treatment\n(e.g., this compound, Control) Fungicide Treatment (e.g., this compound, Control) Fungal Culture->Fungicide Treatment\n(e.g., this compound, Control) Mycelia Harvesting Mycelia Harvesting Fungicide Treatment\n(e.g., this compound, Control)->Mycelia Harvesting RNA Extraction RNA Extraction Mycelia Harvesting->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation RNA Sequencing\n(RNA-Seq) RNA Sequencing (RNA-Seq) Library Preparation->RNA Sequencing\n(RNA-Seq) Data Quality Control Data Quality Control RNA Sequencing\n(RNA-Seq)->Data Quality Control Read Mapping to\nReference Genome Read Mapping to Reference Genome Data Quality Control->Read Mapping to\nReference Genome Differential Gene\nExpression Analysis Differential Gene Expression Analysis Read Mapping to\nReference Genome->Differential Gene\nExpression Analysis Functional Annotation\n& Pathway Analysis Functional Annotation & Pathway Analysis Differential Gene\nExpression Analysis->Functional Annotation\n& Pathway Analysis Biological Interpretation Biological Interpretation Functional Annotation\n& Pathway Analysis->Biological Interpretation

Caption: A typical workflow for a fungal transcriptomics experiment.

Detailed Methodologies
  • Fungal Strain and Culture Conditions:

    • Select a fungal species of interest (e.g., a known plant pathogen susceptible to this compound).

    • Culture the fungus on a suitable medium (e.g., Potato Dextrose Agar) at an optimal temperature until sufficient mycelial mass is obtained for treatment.

  • Fungicide Treatment:

    • Determine the half-maximal effective concentration (EC50) of this compound for the selected fungal strain through preliminary dose-response experiments.

    • Treat fungal cultures with this compound at the EC50 concentration. Include a control group treated with the solvent used to dissolve this compound.

    • Incubate the treated and control cultures for a predetermined time point (e.g., 24, 48, or 72 hours) to allow for transcriptomic changes to occur.

  • RNA Extraction and Quality Control:

    • Harvest mycelia from both treated and control cultures by filtration.

    • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercially available kit or a standard protocol (e.g., TRIzol method).

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.

  • RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the high-quality RNA samples using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality reads and adapter sequences.

    • Read Mapping: Align the trimmed reads to a reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.

    • Differential Gene Expression Analysis: Quantify gene expression levels (e.g., using featureCounts or Salmon) and perform differential expression analysis between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.

    • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.

Conclusion

While direct experimental data on the transcriptomic effects of this compound on fungi is currently lacking, its known mode of action as a squalene epoxidase inhibitor provides a strong basis for hypothesizing its molecular impact. We anticipate that transcriptomic studies will reveal a significant upregulation of genes within the ergosterol biosynthesis pathway as a compensatory response, alongside broader stress-related gene expression changes. Comparative analysis with other fungicide classes will be crucial for elucidating the unique and shared molecular responses of fungi to different antifungal agents. The experimental framework provided in this guide offers a robust approach for researchers to undertake such investigations, which will be invaluable for understanding the mechanisms of action and potential resistance development to this compound, ultimately aiding in the development of more effective and sustainable fungal disease management strategies.

References

Assessing the Synergistic Effects of Pyributicarb with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyributicarb is a thiocarbamate herbicide primarily used for controlling annual and perennial weeds in rice paddies. It also exhibits some fungicidal activity.[1] Its mode of action is the inhibition of sterol biosynthesis, a vital process in both fungi and plants.[1] The potential for synergistic interactions between this compound and other pesticides, such as insecticides, fungicides, and other herbicides, is an area of significant interest for developing more effective and potentially lower-dose pest management strategies. This guide provides a comparative analysis of the known and potential synergistic effects of this compound, supported by available data and plausible biochemical mechanisms.

Data Presentation: Quantitative Analysis of Synergistic Effects

Detailed peer-reviewed studies providing quantitative data on the synergistic effects of this compound with a wide range of pesticides are limited in publicly accessible literature. However, a patent application for a mixed herbicide provides some data on the synergistic interaction between this compound and Flazasulfuron.

Table 1: Synergistic Effect of this compound and Flazasulfuron on Weed Control

TreatmentDose (g a.i./ha)Weed Control (%) - Expected (Calculated)Weed Control (%) - Observed (Actual)Co-toxicity Coefficient*
This compound1885555-
Flazasulfuron256060-
This compound + Flazasulfuron188 + 258295115.85

*Source: Adapted from a Chinese patent (CN104686547A). The co-toxicity coefficient was calculated using Colby's method. A value greater than 100 suggests a synergistic effect.[2]

Potential Synergism with Insecticides

This compound's mode of action as a sterol biosynthesis inhibitor (SBI) suggests a plausible mechanism for synergistic interactions with certain insecticides. SBI fungicides have been shown to enhance the toxicity of some insecticides by inhibiting cytochrome P450 enzymes in insects.[3] These enzymes are crucial for detoxifying xenobiotics, including insecticides. By inhibiting these enzymes, this compound could potentially increase the bioavailability and persistence of a co-applied insecticide, leading to a greater toxic effect on the target pest.

Table 2: Hypothetical Synergistic Effect of this compound and a Cytochrome P450-Metabolized Insecticide on an Insect Pest

TreatmentConcentration (µg/g)Mortality (%) - ExpectedMortality (%) - ObservedSynergy Ratio*
This compound1.055-
Insecticide X0.52020-
This compound + Insecticide X1.0 + 0.524552.29

*This table is a hypothetical representation. The synergy ratio is calculated as the observed mortality divided by the expected mortality. A ratio > 1 indicates synergy.

Experimental Protocols

To rigorously assess the synergistic effects of this compound, well-defined experimental protocols are essential. Below are example methodologies for key experiments.

Herbicide Synergy Assessment (Whole Plant Assay)

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another herbicide on a target weed species.

Methodology:

  • Plant Culture: Grow the target weed species (e.g., Echinochloa crus-galli) in pots under controlled greenhouse conditions (25±2°C, 16h light/8h dark photoperiod).

  • Herbicide Application: At the 3-4 leaf stage, treat the plants with this compound alone, the partner herbicide alone, and a tank mixture of both at various concentrations. A control group should be treated with the solvent only.

  • Data Collection: After a set period (e.g., 14 days), assess the herbicidal effect by measuring parameters such as plant mortality, fresh weight, and dry weight.

  • Data Analysis: Calculate the expected effect of the combination using a reference model such as Colby's method. Compare the observed effect with the expected effect to determine the nature of the interaction (synergism, additivity, or antagonism).

Insecticide Synergy Assessment (Topical Application Bioassay)

Objective: To evaluate the synergistic effect of this compound on the toxicity of an insecticide to a target insect pest.

Methodology:

  • Insect Rearing: Rear a susceptible strain of the target insect (e.g., Spodoptera litura) on an artificial diet under controlled laboratory conditions (27±1°C, 70±5% RH, 14h light/10h dark).

  • Pesticide Application: Use a micro-applicator to topically apply a defined volume (e.g., 1 µL) of this compound alone, the insecticide alone, and their mixture in a suitable solvent (e.g., acetone) to the dorsal thorax of third-instar larvae.

  • Mortality Assessment: After 24, 48, and 72 hours, record the number of dead larvae.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the population) for each treatment. Use these values to calculate the co-toxicity factor or synergy ratio to quantify the interaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Mechanism_of_Pyributicarb_and_Insecticide cluster_insect Insect System This compound This compound P450 Cytochrome P450 Enzymes This compound->P450 Inhibits Insecticide Insecticide Insecticide->P450 Metabolized by Target_Site Insecticide Target Site Insecticide->Target_Site Acts on Detoxified_Insecticide Detoxified Insecticide P450->Detoxified_Insecticide Detoxification Toxicity Increased Toxicity Target_Site->Toxicity

Caption: Potential synergistic mechanism of this compound with an insecticide.

Experimental_Workflow_Herbicide_Synergy start Start plant_culture Weed Culture (e.g., Echinochloa crus-galli) start->plant_culture treatment_prep Prepare Herbicide Solutions (this compound, Herbicide X, Mixture) plant_culture->treatment_prep application Apply Treatments to 3-4 Leaf Stage Weeds treatment_prep->application incubation Incubate in Greenhouse (14 days) application->incubation data_collection Assess Weed Control (Mortality, Biomass) incubation->data_collection analysis Data Analysis (Colby's Method) data_collection->analysis results Determine Interaction (Synergistic, Additive, Antagonistic) analysis->results

Caption: Workflow for assessing herbicide synergy.

Conclusion

The available evidence, primarily from patent literature, suggests that this compound has the potential for synergistic interactions with other herbicides, such as Flazasulfuron, leading to enhanced weed control. Furthermore, its mode of action as a sterol biosynthesis inhibitor provides a strong rationale for potential synergistic effects with certain insecticides through the inhibition of metabolic detoxification pathways. However, there is a clear need for more comprehensive, peer-reviewed research to quantify these effects across a broader range of pesticide partners and target organisms. Such studies are crucial for validating these potential synergies and for developing integrated pest management strategies that are both more effective and environmentally sustainable. Researchers are encouraged to investigate these interactions using standardized protocols to generate robust and comparable data.

References

Independent Laboratory Validation of Pyributicarb's Herbicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal activity of Pyributicarb with other alternatives, supported by available data. It includes detailed experimental methodologies for key assays and visual representations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound's performance and mechanism of action.

Herbicidal Efficacy of this compound

This compound is a systemic herbicide belonging to the thiocarbamate class, primarily used for the control of annual grasses in rice paddy fields. It is absorbed through the roots, leaves, and stems and translocated to the growing points of the plant, where it inhibits the elongation of both roots and aerial parts. The primary mode of action of this compound is the inhibition of sterol biosynthesis.

Comparison with Alternative Herbicides

To provide a comparative context, this section outlines the efficacy of other commonly used herbicides for controlling similar weed spectrums in rice cultivation. It is important to note that these studies did not directly include this compound, thus a direct, side-by-side comparison based on a single study is not possible at this time. The data presented here is derived from various independent studies.

HerbicideTarget Weed(s)Efficacy MetricValue (g a.i./ha)Reference
Bispyribac-sodiumEchinochloa crus-galliGR₅₀1.9 - 11.8Farenzena et al., 2017
PenoxsulamEchinochloa crus-galliGR₅₀1.8 - 14.9Farenzena et al., 2017
ButachlorEchinochloa crus-galli-Effective ControlRao et al., 2007
PropanilEchinochloa crus-galli-Effective ControlRao et al., 2007

Note: Herbicide efficacy can be influenced by various factors including weed growth stage, environmental conditions, and application methodology. The values presented above should be considered in the context of the specific studies from which they were derived.

Experimental Protocols

To ensure reproducibility and standardization of herbicidal efficacy testing, the following detailed methodologies for key experiments are provided.

Whole-Plant Bioassay for Herbicide Efficacy (Adapted from general protocols)

This protocol is designed to assess the herbicidal activity of compounds on target weed species under controlled greenhouse conditions.

a. Plant Material and Growth Conditions:

  • Seeds of the target weed species (e.g., Echinochloa crus-galli) are sown in pots containing a sterilized soil mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).

  • Pots are maintained in a greenhouse with controlled temperature (25-30°C), humidity (60-80%), and photoperiod (14-hour light/10-hour dark).

  • Plants are thinned to a uniform number (e.g., 5 plants per pot) at the 1-2 leaf stage.

b. Herbicide Application:

  • Herbicides are applied at the 3-4 leaf stage of the weed seedlings.

  • A range of herbicide concentrations, including a non-treated control, are prepared.

  • Application is performed using a laboratory spray chamber to ensure uniform coverage. The spray volume is typically calibrated to 200-400 L/ha.

c. Data Collection and Analysis:

  • Visual injury ratings are recorded at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

  • At 21 DAT, the above-ground biomass is harvested, and fresh and dry weights are recorded.

  • The data is subjected to probit or log-logistic analysis to determine the GR₅₀ or EC₅₀ values.

Experimental Workflow for Herbicide Bioassay

The following diagram illustrates the typical workflow for conducting a herbicide bioassay.

Herbicide_Bioassay_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Seed Sowing & Germination B Seedling Thinning A->B C Herbicide Application B->C D Visual Injury Assessment C->D E Biomass Measurement D->E F Data Analysis (GR50/EC50) E->F

Caption: A generalized workflow for conducting a herbicide bioassay. (Within 100 characters)

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound inhibits the biosynthesis of sterols, which are essential components of plant cell membranes and precursors for certain hormones. This disruption of sterol production leads to compromised membrane integrity and function, ultimately resulting in the inhibition of plant growth and development.

The following diagram illustrates the key steps in the plant sterol biosynthesis pathway and highlights the general area of inhibition by sterol biosynthesis inhibitors (SBIs) like this compound.

Sterol_Biosynthesis_Pathway cluster_early Early Steps cluster_squalene Squalene Synthesis cluster_cyclization Cyclization & Modification AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Squalene Squalene IPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Inhibition Inhibition by SBIs (e.g., this compound) Squalene->Inhibition Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Oxidosqualene->Inhibition Campesterol Campesterol Cycloartenol->Campesterol Cycloartenol->Inhibition Sitosterol Sitosterol Campesterol->Sitosterol Stigmasterol Stigmasterol Sitosterol->Stigmasterol

Caption: The plant sterol biosynthesis pathway and the general site of SBI action. (Within 100 characters)

Conclusion

This compound is an effective herbicide for the control of annual grasses in rice, acting through the inhibition of sterol biosynthesis. While direct comparative quantitative data from independent laboratory studies are limited, understanding its mechanism of action and the efficacy of alternative herbicides provides a basis for informed research and development decisions. The provided experimental protocols offer a framework for conducting further independent validation and comparative studies.

References

Performance Showdown: A Comparative Guide to Pyributicarb Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Pyributicarb is a systemic herbicide used to control grasses in paddy rice and turf.[1] It functions by inhibiting sterol biosynthesis, which disrupts cell membrane integrity and leads to plant death.[1] It can be formulated in several ways to suit different application needs and environmental conditions. The most common formulations for herbicides like this compound include Granules (G), Emulsifiable Concentrates (EC), and Suspension Concentrates (SC).[2][3]

Comparative Analysis of this compound Formulation Characteristics

The choice of formulation can significantly influence the handling, application, and biological activity of this compound. The following table summarizes the key characteristics of Granular, Emulsifiable Concentrate, and Suspension Concentrate formulations.

FeatureGranular (G)Emulsifiable Concentrate (EC)Suspension Concentrate (SC)
Description Solid, ready-to-use particles where the active ingredient coats or is absorbed by a carrier.[4]Liquid, oil-based formulation with the active ingredient dissolved in a solvent with emulsifiers.Stable dispersion of micronized solid active ingredient in water.
Active Ingredient (%) Low (typically 1-15%)High (can be 25-75%)High (often 40-80%)
Application Method Applied directly to soil; no mixing required.Diluted with water to form an emulsion for spraying.Diluted with water to form a suspension for spraying.
Handling Safety Low dermal hazard and reduced inhalation risk.Higher risk of skin and eye absorption due to solvents.Water-based, reducing risks of flammability and dermal toxicity from solvents.
Drift Potential Low, due to larger particle size.Higher potential for drift, especially in windy conditions.Lower drift potential compared to ECs.
Phytotoxicity Risk Generally lower risk to non-target plants.Higher potential for phytotoxicity due to solvents.Reduced risk of phytotoxicity compared to ECs.
Stability Generally good shelf life.Good shelf life, but can be affected by temperature extremes.Can have long-term stability issues like sedimentation or crystal growth.
Efficacy Slow-release of the active ingredient.Rapid penetration and action due to solvents.Good adhesion and penetration due to fine particle size.
Agitation Required Not applicable.Little agitation needed after initial mixing.Constant agitation is typically required to maintain suspension.

Experimental Protocols

To objectively evaluate the performance of different this compound formulations, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Herbicide Efficacy Trial in Rice

This protocol outlines a typical field or greenhouse experiment to assess the weed control efficacy of different this compound formulations.

  • Experimental Design: A Randomized Complete Block Design (RCBD) with three or four replications is commonly used.

  • Plot Setup: Plots are of a defined size (e.g., 1.5 m x 5.2 m) with buffer zones to prevent spray drift between treatments.

  • Weed and Crop Sowing: Target weed species (e.g., Echinochloa crus-galli) and rice are sown at appropriate densities and depths.

  • Treatments:

    • Untreated (weedy) control.

    • Manual weeding control.

    • Different this compound formulations (e.g., Granular, EC, SC) applied at various rates (e.g., 0.5x, 1x, 2x the recommended rate).

  • Herbicide Application:

    • Granular formulations: Applied directly to the soil surface.

    • Sprayable formulations (EC, SC): Applied using a calibrated research track sprayer with appropriate nozzles and pressure to ensure uniform coverage. Application timing can be pre-emergence (PRE) or post-emergence (POST).

  • Data Collection:

    • Weed Control Efficacy: Visual assessment of weed control at specific intervals (e.g., 7, 14, 21 days after application) on a scale of 0% (no control) to 100% (complete kill).

    • Weed Density and Biomass: Counting the number of weeds and measuring their dry weight per unit area.

    • Crop Injury: Visual assessment of phytotoxicity to rice plants.

    • Yield: Harvesting and measuring the grain yield from each plot.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Formulation Stability Testing

Stability testing ensures that a pesticide formulation maintains its physical and chemical properties during storage.

  • Sample Preparation: At least two or three batches of each this compound formulation are packaged in the proposed commercial container closure system.

  • Storage Conditions:

    • Accelerated Stability: Samples are stored at elevated temperatures (e.g., 54°C for 14 days) to predict long-term stability.

    • Long-Term Stability: Samples are stored under recommended conditions for the duration of the proposed shelf life, with testing at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Parameters to be Tested:

    • Active Ingredient Content: The concentration of this compound is measured using a validated analytical method (e.g., HPLC, GC-MS).

    • Physical Properties:

      • For EC and SC: Appearance, color, pH, viscosity, pourability, and emulsion/suspension stability.

      • For Granules: Particle size distribution and attrition resistance.

    • Chemical Properties: Formation of degradation products.

  • Data Analysis: The results are analyzed to establish the re-test period or shelf life for the formulation. A dissipation curve can be established in case of significant degradation.

Visualizing Key Processes

To better understand the factors influencing formulation performance and the workflow of efficacy testing, the following diagrams are provided.

G cluster_formulation Formulation Components cluster_properties Physicochemical Properties cluster_application Application Factors cluster_performance Overall Performance Active_Ingredient Active Ingredient (this compound) Solubility Solubility Active_Ingredient->Solubility Inert_Ingredients Inert Ingredients (Solvents, Carriers, Surfactants) Particle_Size Particle_Size Inert_Ingredients->Particle_Size Stability Stability Inert_Ingredients->Stability Adhesion Adhesion Inert_Ingredients->Adhesion Efficacy Efficacy (Weed Control) Solubility->Efficacy Particle_Size->Efficacy Stability->Efficacy Adhesion->Efficacy Application_Method Application Method (Spray, Granular) Application_Method->Efficacy Crop_Safety Crop Safety (Phytotoxicity) Application_Method->Crop_Safety Environmental_Fate Environmental Fate (Drift, Persistence) Application_Method->Environmental_Fate Environmental_Conditions Environmental Conditions (Temp, Humidity, Rain) Environmental_Conditions->Efficacy

Caption: Factors influencing the performance of a herbicide formulation.

G start Start: Experimental Design (RCBD) plot_prep Plot Preparation & Sowing (Rice & Weeds) start->plot_prep treatments Treatment Application (Different Formulations & Rates) plot_prep->treatments data_collection Data Collection (Weed Control, Crop Injury, Biomass) treatments->data_collection yield_assessment Yield Assessment (Grain Weight) data_collection->yield_assessment analysis Statistical Analysis (ANOVA) yield_assessment->analysis end End: Performance Evaluation analysis->end

Caption: General workflow for a herbicide efficacy trial.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pyributicarb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Pyributicarb, a monothiocarbamic ester herbicide. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, compiled from safety data sheets.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes or full-face protection. Have eye flushing equipment readily available.[1]
Hand Protection Chemical-resistant glovesWear suitable gloves.[1]
Body Protection Protective ClothingLong-sleeved clothing.[1]
Foot Protection Chemical-resistant footwearTo be worn with socks.[1]
Respiratory Protection RespiratorSelect a respirator with an organic vapor cartridge and a prefilter approved for pesticides (MSHA/NIOSH approval number prefix TC-23C), a canister approved for pesticides (MSHA/NIOSH approval number prefix TC-14G), or a NIOSH-approved respirator with an organic vapor cartridge or canister with any N, R, P, or HE prefilter.[1]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to final disposal.

Pyributicarb_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Storage & Disposal a Review Safety Data Sheet (SDS) b Ensure proper ventilation a->b c Don appropriate PPE b->c d Use only in a well-ventilated area or outdoors c->d e Avoid contact with skin, eyes, and clothing d->e j If inhaled, move to fresh air d->j f Do not eat, drink, or smoke e->f h In case of eye contact, rinse with water for several minutes e->h i If on skin, wash with soap and water e->i g Wash hands and exposed skin thoroughly after handling f->g l Store in a locked, well-ventilated place g->l o Remove and wash contaminated clothing before reuse g->o h->i i->j k For spills, sweep up and shovel into suitable containers j->k n Dispose of contents/container to an approved waste disposal plant k->n m Keep container tightly closed l->m m->n

This compound Handling and Disposal Workflow

Step-by-Step Handling and Disposal Protocol

I. Preparation and Prevention:

  • Read the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand all safety precautions.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or outdoors to minimize inhalation exposure.

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above.

II. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Prohibited Actions: Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Hygiene Practices: After handling, wash your face, hands, and any exposed skin thoroughly with soap and water.

III. Emergency First Aid:

  • Eye Contact: Immediately rinse eyes continuously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area with plenty of soap and water. If you feel unwell, contact a poison control center or doctor.

  • Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing. Contact a poison control center or physician.

IV. Storage and Disposal:

  • Storage: Store this compound in a locked, well-ventilated, and cool place. Keep the container tightly closed.

  • Disposal of Waste: Dispose of the contents and container at an approved waste disposal facility.

  • Contaminated Clothing: Remove contaminated clothing and wash it before reuse.

By strictly following these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.